Mefenamic acid-13C6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
1325559-19-0 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
247.24 g/mol |
Nombre IUPAC |
6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i3+1,4+1,7+1,8+1,12+1,14+1 |
Clave InChI |
HYYBABOKPJLUIN-MQISJZSBSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C(=O)O)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |
Origen del producto |
United States |
Foundational & Exploratory
Mefenamic acid-13C6 chemical properties and structure
An In-depth Technical Guide to Mefenamic Acid-13C6: Chemical Properties, Structure, and Applications For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is the stable isotope-labeled version of Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID). This labeling, where six carbon atoms in the benzoic acid ring are replaced with the 13C isotope, renders the molecule an ideal internal standard for quantitative and semi-quantitative analysis by mass spectrometry (MS). This guide provides a comprehensive overview of the chemical properties, structure, and common applications of this compound, with a focus on its use in analytical methodologies within research and drug development.
Chemical Structure and Identification
This compound is structurally identical to mefenamic acid, with the exception of the six carbon atoms in the benzoic ring, which are 13C isotopes. This substitution results in a mass shift of +6 Da compared to the unlabeled compound.
IUPAC Name: 2---INVALID-LINK--benzoic acid[1] Synonyms: Mefenamic acid-(benzoic ring-13C6), 2-(2,3-Dimethylphenylamino)benzoic-13C6 acid[2][3] CAS Number: 1325559-19-0[3][4][5][6]
Chemical and Physical Properties
The physical and chemical properties of this compound are primarily computed due to its main application as an analytical standard. The isotopic labeling does not significantly alter its chemical reactivity or solubility compared to the parent compound under typical analytical conditions.
| Property | Value | Source |
| Molecular Formula | ¹³C₆C₉H₁₅NO₂ | [5] |
| Molecular Weight | 247.24 g/mol | [1][5] |
| Exact Mass | 247.13040773 Da | [1][5] |
| Appearance | Solid (form) | |
| Density (Computed) | 1.2 ± 0.1 g/cm³ | [5] |
| XLogP3 (Computed) | 5.1 | [1][2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 49.3 Ų | [1][2] |
Mechanism of Action
Mefenamic acid is a competitive inhibitor of cyclooxygenase (COX) enzymes, specifically hCOX-1 and hCOX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By blocking this pathway, mefenamic acid exerts its analgesic and anti-inflammatory effects. The 13C6-labeled version is expected to have the same mechanism of action, though it is not intended for therapeutic use.
Experimental Protocols and Applications
The primary application of this compound is as an internal standard (IS) for the quantification of mefenamic acid in biological matrices (e.g., plasma, urine) and pharmaceutical formulations.[4] Its use is critical for correcting for sample loss during preparation and for variations in instrument response (e.g., matrix effects in LC-MS).
General Protocol for Quantitative Analysis by LC-MS/MS
This protocol outlines a typical workflow for using this compound as an internal standard for the quantification of mefenamic acid in a plasma sample.
1. Preparation of Stock Solutions:
-
Prepare a primary stock solution of mefenamic acid (the analyte) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a separate primary stock solution of this compound (the internal standard) in the same solvent.
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Create a series of calibration standards by spiking blank plasma with known concentrations of the mefenamic acid stock solution.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Add a fixed concentration of the this compound internal standard stock solution to all calibration standards, QC samples, and the study samples.
3. Sample Extraction (Protein Precipitation):
-
To 100 µL of each plasma sample (calibrator, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatography: Employ a suitable C18 reverse-phase column. The mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
- Monitor the specific precursor-to-product ion transition for mefenamic acid.
- Simultaneously monitor the specific precursor-to-product ion transition for this compound (which will have a +6 m/z shift).
5. Data Analysis:
-
Calculate the peak area ratio of the analyte (mefenamic acid) to the internal standard (this compound) for each sample.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of mefenamic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Safety and Handling
This compound should be handled in accordance with its Safety Data Sheet (SDS). It is intended for research use only.
-
GHS Hazard Statements: May cause skin irritation (H315) and serious eye damage (H318).[1][5] The unlabeled parent compound is also classified as harmful if swallowed (H302) and may cause respiratory irritation (H335).[7][8][9]
-
Precautionary Statements: Standard laboratory precautions should be taken. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[7][10] Handling should occur in a well-ventilated area.[7][10]
-
Storage: Store at room temperature in a dry, well-ventilated place, away from heat and sources of ignition.[4][10] Keep the container tightly closed.
This guide provides a technical overview for professionals in the field. Always refer to the specific product's Certificate of Analysis and Safety Data Sheet for detailed handling and storage instructions.
References
- 1. This compound | C15H15NO2 | CID 71312567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Mefenamic acid 13C6 (benzoic ring 13C6) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS#:1325559-19-0 | Chemsrc [chemsrc.com]
- 6. Mefenamic acid 13C6 (benzoic ring 13C6) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Mefenamic Acid-13C6 in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Mefenamic acid-13C6 in research, focusing on its core utility as a stable isotope-labeled internal standard for quantitative analysis.
Core Applications in Research
This compound is a stable isotope-labeled version of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID). The incorporation of six carbon-13 atoms into the molecule increases its molecular weight, allowing it to be differentiated from the unlabeled, or native, mefenamic acid by mass spectrometry. This key characteristic makes it an invaluable tool in various research applications.[1][2]
The primary applications of this compound in a research setting include:
-
Internal Standard for Quantitative Analysis : Its most prominent use is as an internal standard in mass spectrometry-based bioanalysis (LC-MS/MS or GC-MS).[2] Because it behaves almost identically to the unlabeled mefenamic acid during sample extraction, chromatography, and ionization, it can effectively compensate for variations in these processes, leading to highly accurate and precise quantification.
-
Pharmacokinetic (PK) Studies : this compound is crucial for the accurate determination of pharmacokinetic parameters of mefenamic acid in biological matrices such as plasma and serum.[3]
-
Therapeutic Drug Monitoring (TDM) : It is used in the development of robust assays for monitoring the concentration of mefenamic acid in patients to ensure therapeutic efficacy and avoid toxicity.
-
Metabolic Flux Analysis : As a tracer, it can be used to study the metabolic pathways of mefenamic acid.[4]
Quantitative Data Summary
The following table summarizes typical parameters for a validated high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mefenamic acid in rat plasma, using a deuterated mefenamic acid as an internal standard. The principles and expected performance are directly comparable to using this compound.
| Parameter | Value | Reference |
| Linearity Range | 20.659 to 20067.772 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 20.659 ng/mL | [5] |
| Mean Recovery | 69.1 to 74.3% | [5] |
| Inter-batch Precision (%CV) | ≤ 7.8% | [5] |
| Inter-batch Accuracy | 97.0 to 100.4% | [5] |
Experimental Protocols
Detailed Methodology for Quantification of Mefenamic Acid in Rat Plasma by LC-MS/MS
This protocol is adapted from a validated method using a stable isotope-labeled internal standard and is suitable for this compound.[5]
1. Preparation of Solutions
-
Stock Solutions (1000 µg/mL): Prepare stock solutions of mefenamic acid and this compound in methanol.
-
Working Solutions: Prepare working solutions by diluting the stock solutions in 50% methanol.
-
Internal Standard Working Solution (1000 ng/mL): Prepare a daily working solution of this compound.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma in a 96-well plate, add the internal standard working solution.
-
Add 0.1% formic acid in acetonitrile for protein precipitation.
-
Vortex the plate and then apply a vacuum to collect the filtrate.
-
Evaporate the filtrate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
3. Chromatographic Conditions
-
Column: BDS Hypersil C8 (100 x 4.6 mm, 3 µm).[5]
-
Mobile Phase: An isocratic mixture of 2 mM ammonium formate with 0.1% formic acid and acetonitrile (30:70 v/v).[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Column Temperature: 40.0 ± 2.0°C.[5]
-
Injection Volume: 2 µL.[5]
-
Total Run Time: 3.2 minutes.[5]
4. Mass Spectrometric Conditions
-
Detection: Use a triple quadrupole mass spectrometer with positive ionization.
-
Retention Times: Approximately 2.28 minutes for mefenamic acid and 2.29 minutes for the internal standard.[5]
Visualizations
Experimental Workflow
References
- 1. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. discovery.researcher.life [discovery.researcher.life]
Mefenamic acid-13C6 certificate of analysis explained
An In-depth Guide to the Mefenamic Acid-13C6 Certificate of Analysis
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a critical document that guarantees the quality, purity, and identity of a chemical standard.[1][2][3] this compound, a stable isotope-labeled (SIL) internal standard, is indispensable for quantitative analysis in clinical and pharmaceutical research, particularly in studies utilizing mass spectrometry.[4] Its efficacy hinges on its precise characterization, which is detailed in the CoA. This guide provides a comprehensive explanation of the data and methodologies presented in a typical CoA for this compound.
A Certificate of Analysis is a formal report from the manufacturer that provides verified data for a specific batch or lot of a product.[1][5] It serves as a guarantee that the material has been tested and meets the required quality specifications.[2][3] The document is essential for regulatory compliance, traceability, and ensuring the reproducibility of experimental results.[2]
The information on a CoA is logically structured, beginning with product identification and culminating in a final certification by quality assurance.
Caption: Logical flow of information on a Certificate of Analysis.
Quantitative Data Presentation
The core of the CoA is the quantitative data derived from analytical testing. This data confirms that the material's purity, isotopic enrichment, and identity meet the stringent requirements for its use as an analytical standard.
Table 1: Summary of Key Analytical Specifications
| Parameter | Method | Specification | Typical Result |
| Chemical Purity | HPLC (UV, 254 nm) | ≥ 98.0% | 99.8% |
| Isotopic Enrichment | LC-MS | ≥ 99 atom % ¹³C | 99.6 atom % ¹³C |
| Identity (¹H-NMR) | ¹H-NMR | Conforms to structure | Conforms |
| Identity (Mass) | LC-MS (m/z) | Conforms to mass [M+H]⁺ | Conforms |
Table 2: Impurity Profile Specifications
| Impurity | Method | Specification Limit | Typical Result |
| Unlabeled Mefenamic Acid | LC-MS | ≤ 1.0% | 0.3% |
| Any Individual Unspecified Impurity | HPLC | ≤ 0.1% | < 0.05% |
| Total Impurities | HPLC | ≤ 2.0% | 0.2% |
Detailed Experimental Protocols
The reliability of the data presented in a CoA is directly dependent on the validated analytical methods used.[2] The following sections detail the typical experimental protocols for the key tests performed on this compound.
Caption: Standard analytical workflow for CoA generation.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This technique separates components in a mixture to assess the purity of the target compound.[6][7] For Mefenamic acid, a validated USP method is often adapted.[8]
-
Principle: The sample is dissolved in a mobile phase and injected into a column. The components separate based on their affinity for the column's stationary phase. A detector measures the concentration of each component as it elutes. Purity is calculated as the area of the main peak relative to the total area of all peaks.
-
Instrumentation: A liquid chromatograph equipped with a UV detector (set to 254 nm) and a C18 column (e.g., 4.6-mm × 25-cm, 5-µm packing L1) is used.[8]
-
Methodology:
-
Mobile Phase Preparation: A filtered and degassed mixture of acetonitrile, buffer solution (e.g., 50 mM monobasic ammonium phosphate adjusted to pH 5.0), and tetrahydrofuran is prepared (e.g., in a 23:20:7 ratio).[8]
-
Standard Preparation: An accurately weighed quantity of a certified reference standard (USP Mefenamic Acid RS) is dissolved in the mobile phase to a known concentration (e.g., 0.2 mg/mL).[8]
-
Sample Preparation: An accurately weighed quantity of the this compound lot is dissolved and diluted in the mobile phase to a similar concentration.[8]
-
Chromatography: Equal volumes (e.g., 10 µL) of the standard and sample preparations are injected into the chromatograph. The flow rate is maintained at approximately 1.0 mL/min.[8]
-
Data Analysis: The peak responses are recorded. The percentage of any impurities is calculated based on their peak area relative to the main this compound peak.
-
Isotopic Enrichment and Mass Verification by Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and determining the isotopic enrichment of the labeled compound.[6][9] This is often performed using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.
-
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, the primary ion of interest will have a mass 6 Daltons higher than the unlabeled compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF LC-MS) coupled with an HPLC system.
-
Methodology:
-
Sample Infusion: A dilute solution of the sample is introduced into the mass spectrometer.
-
Mass Spectrum Acquisition: The instrument scans a range of m/z values to detect the molecular ion peak. For this compound (MW 247.24), the protonated molecule [M+H]⁺ is observed.
-
Isotopic Enrichment Calculation: The analysis focuses on the ion cluster around the molecular ion. The software measures the relative intensities of the peak corresponding to the fully labeled compound (M+6) and peaks corresponding to molecules with fewer ¹³C atoms (M+5, M+4, etc.) and the unlabeled compound (M+0). The isotopic enrichment is calculated as the percentage of the M+6 ion relative to the sum of all related isotopologue ions. A typical enrichment for high-quality standards is >98%.[9]
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the exact structure of a molecule, confirming the identity of the compound and the position of the isotopic labels.[10][11]
-
Principle: Atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field and subjected to radiofrequency pulses, they absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are unique to the chemical environment of each nucleus, providing a fingerprint of the molecule's structure.[12]
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).
-
Methodology:
-
Sample Preparation: A small amount of the this compound is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[10]
-
¹H-NMR Spectrum Acquisition: The proton NMR spectrum is acquired. The chemical shifts, integration (relative number of protons), and splitting patterns of the signals are analyzed to confirm the proton framework of the molecule.
-
¹³C-NMR Spectrum Acquisition: The carbon-13 NMR spectrum is acquired. This spectrum directly confirms the presence of the ¹³C-labeled carbon atoms in the benzoic ring, distinguished by their strong signals compared to the natural abundance ¹³C signals of the unlabeled carbons.[11]
-
Data Analysis: The acquired spectra are compared against reference spectra or theoretical predictions to confirm that the structure is correct and consistent with Mefenamic acid labeled with six ¹³C atoms in the benzoic acid ring.[12]
-
Conclusion
A Certificate of Analysis for this compound is more than a simple data sheet; it is a comprehensive quality report that provides researchers with the assurance needed to conduct reliable and reproducible quantitative studies. By understanding the key data points, such as chemical purity and isotopic enrichment, and the rigorous analytical protocols used to generate them, scientists can confidently use these standards in demanding applications like therapeutic drug monitoring and pharmacokinetic research.[4][9] A thorough review of the CoA is a fundamental step in maintaining the highest standards of data integrity in drug development and scientific research.
References
- 1. alliancechemical.com [alliancechemical.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. brandnutra.com [brandnutra.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. datacor.com [datacor.com]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. Review for Analytical Methods for the Determination of Mefenamic Acid | Journal of Pharmaceutical Research International [journaljpri.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. criver.com [criver.com]
- 10. The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of preferred conformations of mefenamic acid in DMSO by NMR spectroscopy and GIAO calculation | AIP Conference Proceedings | AIP Publishing [pubs.aip.org]
Synthesis and isotopic purity of Mefenamic acid-13C6
An in-depth technical guide on the synthesis and isotopic purity of Mefenamic acid-13C6, designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a stable isotope-labeled version of Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID). The incorporation of six carbon-13 atoms into the benzoic acid ring of the molecule results in a mass shift of +6 Da compared to the unlabeled analogue. This distinct mass difference makes this compound an ideal internal standard for quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] Its use allows for precise and accurate quantification of Mefenamic acid in complex biological matrices by correcting for variations in sample preparation and instrument response.
The synthesis of this compound requires a specialized multi-step process starting from a 13C-labeled precursor. The subsequent analysis of its isotopic purity is critical to ensure its suitability as an internal standard. This document provides a detailed overview of a plausible synthetic route and the analytical methodology for determining its isotopic enrichment.
Synthesis of this compound
The synthesis of this compound is typically achieved via a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation or Goldberg reaction.[2][3] This reaction couples a halogenated [13C6]-benzoic acid with 2,3-dimethylaniline.
Proposed Synthetic Pathway
The logical synthetic route involves the reaction of 2-chlorobenzoic acid-13C6 with 2,3-dimethylaniline in the presence of a copper catalyst and a base. The 13C6-labeled benzoic acid ring is the key starting material, which can be prepared through various established methods in isotopic synthesis.
Caption: Proposed synthesis of this compound via Ullmann condensation.
Experimental Protocol: Synthesis
The following protocol is a representative procedure adapted from general methods for Ullmann condensations for the synthesis of unlabeled Mefenamic acid.[4][5][6]
-
Reaction Setup: To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-chlorobenzoic acid-13C6 (1.0 eq), 2,3-dimethylaniline (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 120-130°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing dilute hydrochloric acid (HCl), which will precipitate the crude product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water to remove inorganic salts.
-
-
Purification:
-
Dissolve the crude solid in a suitable solvent mixture (e.g., ethanol/water or ethyl acetate).
-
Perform recrystallization to obtain the purified this compound.
-
Dry the purified product under vacuum.
-
Data Presentation: Synthesis
The following table summarizes the key components and expected outcomes of the synthesis. The yield is an estimate based on typical Ullmann condensation reactions.
| Parameter | Description |
| Starting Material 1 | 2-Chlorobenzoic acid-13C6 |
| Starting Material 2 | 2,3-Dimethylaniline |
| Catalyst | Copper(I) Iodide (CuI) |
| Base | Potassium Carbonate (K2CO3) |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 120-130°C |
| Typical Reaction Time | 12-24 hours |
| Expected Yield | 75-85% |
| Final Product | This compound |
| Molecular Formula | C9¹³C6H15NO2 |
| Molecular Weight | 247.24 g/mol [1][7] |
Isotopic Purity Analysis
The determination of isotopic purity is essential to validate this compound as an internal standard. This is primarily achieved using High-Resolution Mass Spectrometry (HRMS), with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a complementary technique to confirm the location of the labels.[8][9]
Analytical Workflow
The workflow for determining isotopic purity involves sample preparation, instrument analysis, and data processing to calculate the isotopic enrichment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurotradesl.com [eurotradesl.com]
- 5. 1325559-19-0|this compound|BLD Pharm [bldpharm.com]
- 6. Mefenamic acid, Me | C17H19NO2 | CID 91749652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C15H15NO2 | CID 71312567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Mefenamic acid-13C6 CAS number and molecular weight
An In-depth Technical Guide to Mefenamic Acid-¹³C₆
This technical guide provides a comprehensive overview of Mefenamic acid-¹³C₆, an isotopically labeled form of the non-steroidal anti-inflammatory drug (NSAID) Mefenamic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, mechanism of action, relevant experimental protocols, and quantitative data.
Physicochemical Properties
Mefenamic acid-¹³C₆ is a stable, isotopically labeled version of Mefenamic acid, where six carbon atoms in the benzoic ring are replaced with ¹³C isotopes. This labeling makes it a valuable internal standard for mass spectrometry-based quantitative analyses, such as pharmacokinetic and metabolic studies.
| Property | Value | Citations |
| CAS Number | 1325559-19-0 | [1][2][3][4] |
| Molecular Formula | C₉¹³C₆H₁₅NO₂ | [1][3] |
| Molecular Weight | 247.24 g/mol | [1][3][5] |
| Synonyms | 2-(2,3-Dimethylphenylamino)benzoic-¹³C₆ Acid | [3] |
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for Mefenamic acid, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] By blocking the action of COX enzymes, Mefenamic acid reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[6][8] Mefenamic acid acts as a competitive inhibitor of both COX-1 and COX-2.[9]
References
- 1. 1325559-19-0|Mefenamic acid-13C6|BLD Pharm [bldpharm.com]
- 2. This compound | CAS#:1325559-19-0 | Chemsrc [chemsrc.com]
- 3. This compound | CAS No- 1325559-19-0 | Simson Pharma Limited [simsonpharma.com]
- 4. Mefenamic acid 13C6 (benzoic ring 13C6) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 5. echemi.com [echemi.com]
- 6. drugs.com [drugs.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Mefenamic Acid Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Commercial Suppliers of Mefenamic Acid-13C6 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Mefenamic acid-13C6, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document outlines key suppliers, their product specifications, and guidance on its application in research settings.
Introduction to this compound
Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. This compound is a stable isotope-labeled version of mefenamic acid, where six carbon atoms on the benzoic ring have been replaced with the heavy isotope 13C. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[1]
Commercial Suppliers and Product Specifications
Several reputable chemical suppliers offer this compound for research purposes. While specific purity and isotopic enrichment values are lot-dependent and should be confirmed by consulting the Certificate of Analysis (CoA) from the supplier, the following table summarizes the available information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Format |
| MedchemExpress | This compound | 1325559-19-0 | C₉¹³C₆H₁₅NO₂ | 247.24 | Not specified | Solid |
| Sigma-Aldrich (VETRANAL®) | Mefenamic acid-(benzoic ring-13C6) | 1325559-19-0 | ¹³C₆C₉H₁₅NO₂ | 247.24 | Analytical Standard | Neat |
| BLD Pharm | This compound | 1325559-19-0 | C₉(¹³C)₆H₁₅NO₂ | 247.24 | Not specified | Solid |
| Cayman Chemical | Mefenamic Acid-d4 (labeled version available) | Not applicable for 13C6 | C₁₅H₁₁D₄NO₂ | 245.3 | ≥98% (for d4) | Solid |
| HPC Standards | 13C6-Mefenamic acid | 1325559-19-0 | (¹³C)₆C₉H₁₅NO₂ | Not specified | Not specified | Solid or Solution |
Note: The Certificate of Analysis for a specific lot should be consulted for precise data on purity and isotopic enrichment.
Mechanism of Action: COX Inhibition Signaling Pathway
Mefenamic acid exerts its anti-inflammatory and analgesic effects by blocking the cyclooxygenase (COX) pathway. The following diagram illustrates this mechanism.
Caption: Mefenamic acid inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Protocols: Use as an Internal Standard in LC-MS
This compound is primarily used as an internal standard (IS) in quantitative analytical methods to correct for analyte loss during sample preparation and instrumental analysis. Below is a representative workflow and a general protocol for its use in the quantification of mefenamic acid in a biological matrix (e.g., plasma).
Experimental Workflow
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
General Protocol for Quantification of Mefenamic Acid in Plasma
1. Preparation of Stock Solutions:
-
Mefenamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve mefenamic acid in a suitable solvent (e.g., methanol or acetonitrile).
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of mefenamic acid.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of this compound working solution (e.g., 10 µL of a 1 µg/mL solution).
-
Perform protein precipitation by adding a precipitating agent (e.g., 300 µL of acetonitrile).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
MRM Transition for Mefenamic Acid: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 242.1 → 198.1).
-
MRM Transition for this compound: Monitor the transition of the parent ion to its corresponding product ion (e.g., m/z 248.1 → 204.1).
-
5. Data Analysis:
-
Integrate the peak areas for both mefenamic acid and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of mefenamic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is a vital tool for researchers requiring accurate quantification of mefenamic acid in various biological matrices. Several commercial suppliers provide this stable isotope-labeled standard, and while detailed specifications require direct inquiry or consultation of the Certificate of Analysis, its application as an internal standard in LC-MS methodologies is well-established. The provided workflow and protocol offer a foundational guide for its implementation in the laboratory.
References
Mefenamic Acid-¹³C₆ as an Internal Standard: A Technical Guide to Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Mefenamic acid-¹³C₆ when utilized as an internal standard in quantitative analytical methodologies. This stable isotope-labeled compound is instrumental in achieving high accuracy and precision in the quantification of mefenamic acid in complex biological and environmental matrices.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Mefenamic acid-¹³C₆ serves as an ideal internal standard for quantification by isotope dilution mass spectrometry (IDMS), a highly accurate analytical technique.[1][2] The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled version of the analyte (in this case, Mefenamic acid-¹³C₆) to the sample prior to any processing steps.[3]
The stable isotope-labeled internal standard is chemically identical to the analyte of interest (mefenamic acid) and thus exhibits nearly identical behavior during sample extraction, cleanup, and chromatographic separation.[4][5] However, it is distinguishable by its higher mass due to the incorporation of six ¹³C atoms. This mass difference allows for separate detection by a mass spectrometer.
By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, any variations or losses that occur during the analytical workflow can be effectively compensated for. This includes inconsistencies in sample volume, extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.
Mechanism of Action in Quantitative Analysis
The primary function of Mefenamic acid-¹³C₆ as an internal standard is to correct for analytical variability.[4][5] Because the stable isotope-labeled standard is added at the beginning of the analytical process, it experiences the same physical and chemical challenges as the unlabeled mefenamic acid present in the sample.
During sample preparation, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte will be accompanied by a proportional loss of the internal standard. Similarly, during chromatographic analysis, both compounds co-elute (or elute very closely), ensuring that they experience the same ionization conditions in the mass spectrometer's source. Any suppression or enhancement of the signal due to co-eluting matrix components will affect both the analyte and the internal standard to the same extent.
The mass spectrometer detects the distinct mass-to-charge ratios (m/z) of both the unlabeled mefenamic acid and the Mefenamic acid-¹³C₆. The quantification is then based on the ratio of their respective peak areas. This ratio remains constant even if the absolute signal intensities fluctuate due to the aforementioned variations.
Experimental Workflow and Protocols
The following section outlines a generalized experimental workflow for the quantification of mefenamic acid in a biological matrix (e.g., human plasma) using Mefenamic acid-¹³C₆ as an internal standard, based on common practices in bioanalytical method development.[6][7]
Sample Preparation: Protein Precipitation
-
Aliquoting : Transfer a precise volume of the biological sample (e.g., 100 µL of plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a small, precise volume of a known concentration of Mefenamic acid-¹³C₆ solution to each sample, calibrator, and quality control sample.
-
Precipitation : Add a protein precipitating agent, such as acetonitrile (typically in a 3:1 ratio to the sample volume).
-
Vortexing : Vortex the mixture thoroughly to ensure complete protein precipitation and mixing of the internal standard with the sample.
-
Centrifugation : Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant, which contains the mefenamic acid and Mefenamic acid-¹³C₆, to a clean tube or vial for analysis.
LC-MS/MS Analysis
A typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of mefenamic acid would involve the following:
| Parameter | Example Condition |
| LC Column | C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm)[6][7] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 2 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[6][7] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode.[6][7] |
| MS/MS Transitions | Mefenamic acid: m/z 240.0 → 196.3; Mefenamic acid-¹³C₆: m/z 246.0 → 202.3 (example transitions).[6] |
Quantitative Data and Method Performance
The use of Mefenamic acid-¹³C₆ as an internal standard significantly enhances the performance of quantitative bioanalytical methods. The following table summarizes typical validation parameters for an LC-MS/MS method for mefenamic acid, demonstrating the high level of accuracy and precision achievable.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.995[8][9][10] |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).[7] |
| Precision (%RSD) | < 15% (< 20% at the Lower Limit of Quantification).[7][8] |
| Recovery | Consistent and reproducible across the concentration range, although absolute recovery can vary.[6][8][9][10] |
| Matrix Effect | The use of the stable isotope-labeled internal standard effectively minimizes the impact of matrix effects on quantification. |
Visualizing the Workflow and Mechanism
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the underlying principle of isotope dilution.
References
- 1. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Quantification of Mefenamic Acid in Plasma using Mefenamic Acid-¹³C₆ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mefenamic acid in plasma samples. This protocol incorporates Mefenamic acid-¹³C₆ as the internal standard (IS) to ensure high accuracy and precision.
Introduction
Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) widely used for the treatment of pain and inflammation. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust LC-MS/MS method that offers high selectivity and sensitivity for the determination of mefenamic acid in a complex biological matrix like plasma. The use of a stable isotope-labeled internal standard, Mefenamic acid-¹³C₆, minimizes variability due to sample preparation and matrix effects, leading to reliable quantitative results.
Experimental
Materials and Reagents
-
Mefenamic Acid (≥98.5% purity)
-
Mefenamic Acid-¹³C₆ (≥99% purity, isotopic purity ≥99%)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Human Plasma (with K₂EDTA as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation and fast analysis times.
Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve approximately 10 mg of mefenamic acid and Mefenamic acid-¹³C₆ in 10 mL of methanol, respectively.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the mefenamic acid primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the Mefenamic acid-¹³C₆ primary stock solution with 50:50 (v/v) methanol:water.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting mefenamic acid from plasma.
-
Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the internal standard working solution (100 ng/mL Mefenamic acid-¹³C₆) to all tubes except for the blank matrix samples.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 15 seconds and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
A gradient elution is recommended to ensure good separation of mefenamic acid from endogenous plasma components.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Conditions
The mass spectrometer should be operated in negative ionization mode using Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
The following MRM transitions should be monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Mefenamic Acid | 240.1 | 196.1 | 0.1 | 25 | 15 |
| Mefenamic Acid-¹³C₆ (IS) | 246.1 | 202.1 | 0.1 | 25 | 15 |
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. The validation should assess the following parameters:
-
Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of mefenamic acid and the internal standard.
-
Linearity and Range: Construct a calibration curve using at least six non-zero standards. The curve should exhibit a linear relationship between the peak area ratio (analyte/IS) and the concentration, with a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at low, medium, and high concentrations. The accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the peak areas of the analyte in post-extraction spiked samples to those in neat solutions.
-
Recovery: Assess the efficiency of the extraction procedure by comparing the peak areas of the analyte in pre-extraction spiked samples to those in post-extraction spiked samples.
-
Stability: Evaluate the stability of mefenamic acid in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|
| Mefenamic Acid | 1 - 1000 | y = mx + c | ≥0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 1 | 85-115 | ≤20 | 85-115 | ≤20 |
| Low | 3 | 85-115 | ≤15 | 85-115 | ≤15 |
| Medium | 100 | 85-115 | ≤15 | 85-115 | ≤15 |
| High | 800 | 85-115 | ≤15 | 85-115 | ≤15 |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
|---|---|---|---|
| Low | 3 | 85-115 | >80 |
| High | 800 | 85-115 | >80 |
Visualizations
Caption: Workflow for the LC-MS/MS analysis of mefenamic acid in plasma.
Protocol for the Use of Mefenamic Acid-13C6 in Pharmacokinetic Studies
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) utilized for the management of mild to moderate pain.[1] Stable isotope-labeled compounds, such as Mefenamic acid-13C6, are crucial tools in pharmacokinetic research. The incorporation of six carbon-13 atoms into the Mefenamic acid structure results in a molecule that is chemically identical to the parent drug but has a higher molecular weight. This mass difference allows for its distinct detection by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis and a tracer for in vivo metabolic studies.[2][3] The use of this compound minimizes analytical variability and improves the accuracy and precision of pharmacokinetic measurements.
Principle of Use
In pharmacokinetic studies, this compound is typically used as an internal standard. A known concentration of this compound is spiked into biological samples (e.g., plasma, urine) containing the unlabeled Mefenamic acid. During sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), any loss of analyte will be mirrored by a proportional loss of the internal standard. This allows for accurate quantification of the unlabeled drug by calculating the ratio of the analyte's response to the internal standard's response. When used as a tracer, this compound can be administered to subjects to study the absorption, distribution, metabolism, and excretion (ADME) of the drug without the need for radioactive isotopes.
Advantages of this compound in Pharmacokinetic Studies
-
Co-elution with Analyte: this compound has nearly identical chromatographic behavior to unlabeled Mefenamic acid, ensuring they elute at the same time.
-
Similar Extraction Recovery: The physical and chemical properties of this compound are almost identical to the parent drug, leading to comparable recovery during sample extraction.
-
Correction for Matrix Effects: As a co-eluting internal standard, this compound effectively compensates for ion suppression or enhancement in the mass spectrometer, a common issue with complex biological matrices.
-
Increased Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly improves the reliability of quantitative results.
-
Non-Radioactive Tracer: this compound provides a safe alternative to radiolabeled compounds for in vivo ADME studies.
Quantitative Data
The pharmacokinetic parameters of this compound are assumed to be identical to those of unlabeled Mefenamic acid. The following table summarizes the pharmacokinetic parameters of Mefenamic acid from various studies in healthy adult volunteers following oral administration.
| Pharmacokinetic Parameter | Value | Conditions |
| Cmax (Maximum Plasma Concentration) | 10 - 20 µg/mL | Single 1-gram oral dose |
| 5.94 ± 2.51 mg/L | Dispersible tablets | |
| Tmax (Time to Cmax) | 2 - 4 hours | Single 1-gram oral dose |
| 1.04 ± 0.50 hours | Dispersible tablets | |
| t1/2 (Elimination Half-Life) | Approximately 2 hours | Single oral dose |
| 2.12 ± 0.69 hours | Dispersible tablets | |
| AUC (Area Under the Curve) | 18.19 ± 4.05 mg·h·L-1 (0-14 h) | Dispersible tablets |
| Apparent Volume of Distribution (Vz/F) | 1.06 L/kg | 500 mg oral dose |
| Oral Clearance | 21.23 L/hr | N/A |
Experimental Protocols
1. Bioanalytical Method for Quantification of Mefenamic Acid in Human Plasma
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mefenamic acid in human plasma using this compound as an internal standard.
a. Materials and Reagents
-
Mefenamic acid reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system
b. Preparation of Stock and Working Solutions
-
Mefenamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Mefenamic acid in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Mefenamic acid stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
c. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate.
-
Add 10 µL of the internal standard working solution to each well (except for blank samples).
-
Add 300 µL of acetonitrile to each well to precipitate plasma proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
d. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution depending on the method |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MRM Transitions | Mefenamic acid: To be optimizedthis compound: To be optimized |
| Collision Energy | To be optimized for each transition |
2. Pharmacokinetic Study Design
This protocol describes a typical single-dose, crossover pharmacokinetic study in healthy volunteers.
a. Study Population
-
Healthy adult male and non-pregnant, non-lactating female volunteers.
-
Subjects should provide informed consent and undergo a medical screening.
b. Study Design
-
A single-dose, two-treatment, two-period, crossover design is recommended for bioequivalence studies.[4]
-
Subjects are randomized to receive a single oral dose of the test formulation or a reference formulation of Mefenamic acid.
-
A washout period of at least 7 elimination half-lives should be maintained between the two treatment periods.
c. Dosing and Sample Collection
-
Following an overnight fast, subjects receive a single oral dose of Mefenamic acid (e.g., 250 mg or 500 mg) with a standardized volume of water.[4]
-
Collect blood samples into tubes containing an anticoagulant at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
d. Data Analysis
-
Calculate the plasma concentrations of Mefenamic acid at each time point using the validated bioanalytical method.
-
Determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
Visualizations
Metabolic Pathway of Mefenamic Acid
Caption: Metabolic pathway of Mefenamic Acid.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study.
References
Application Note: Mefenamic Acid-¹³C₆ as an Internal Standard for the Bioanalysis of Mefenamic Acid
Introduction
Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) utilized for the treatment of pain, including menstrual pain. Accurate and precise quantification of mefenamic acid in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled (SIL) internal standard is the preferred method in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1][2] Mefenamic acid-¹³C₆, with six carbon-13 isotopes, serves as an ideal internal standard for the bioanalysis of mefenamic acid. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it effectively tracks the analyte during sample preparation and analysis, thereby correcting for matrix effects and variability in recovery.[2][3][4] This application note provides a detailed protocol for the use of Mefenamic acid-¹³C₆ as an internal standard for the quantification of mefenamic acid in human plasma.
Principle of the Method
The method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of mefenamic acid. Mefenamic acid-¹³C₆ is added to plasma samples at a known concentration at the beginning of the sample preparation process.[5] This allows it to co-extract with the unlabeled mefenamic acid, compensating for any potential loss during the extraction procedure. Following extraction, the analyte and the internal standard are separated chromatographically and detected by mass spectrometry using multiple reaction monitoring (MRM). The ratio of the peak area of mefenamic acid to that of Mefenamic acid-¹³C₆ is used to construct a calibration curve and determine the concentration of mefenamic acid in unknown samples. This ratiometric approach significantly improves the accuracy and precision of the bioanalytical method.[4]
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Mefenamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of mefenamic acid in methanol.
-
Mefenamic Acid-¹³C₆ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Mefenamic acid-¹³C₆ in methanol.
-
Mefenamic Acid Working Solutions: Prepare a series of working solutions by serially diluting the mefenamic acid stock solution with a methanol:water (70:30, v/v) mixture to achieve the desired concentrations for calibration standards and quality control (QC) samples.[6]
-
Internal Standard Working Solution (40 µg/mL): Dilute the Mefenamic acid-¹³C₆ stock solution with the appropriate diluent to a final concentration of 40 µg/mL.[6]
2. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike blank human plasma with the mefenamic acid working solutions to prepare calibration standards at concentrations ranging from 20 to 6000 ng/mL.[7]
-
Prepare QC samples in blank human plasma at four concentration levels: Low (LQC), Medium (MQC), High (HQC), and Lower Limit of Quantification (LLOQ).[6]
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (40 µg/mL Mefenamic acid-¹³C₆).[6]
-
Vortex the samples for 30 seconds.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.[6]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may need to be optimized for specific instrumentation.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., Thermo Hypurity C18, 50 x 4.6 mm, 5 µm)[7][9] |
| Mobile Phase | A: 2 mM Ammonium Acetate in Water with 0.1% Formic AcidB: Acetonitrile[8] |
| Gradient | Isocratic (e.g., 15:85, v/v of A:B)[7] |
| Flow Rate | 0.75 mL/min[7][9] |
| Injection Volume | 2 µL[8] |
| Column Temperature | 40°C[8] |
| Autosampler Temperature | 5°C[8] |
| Mass Spectrometry | |
| Ionization Mode | Negative Ion Electrospray (ESI-)[7] |
| Monitored Transitions | Mefenamic Acid: m/z 240.0 → 196.3Mefenamic Acid-¹³C₆: m/z 246.0 → 202.3 (projected)[7] |
| Dwell Time | 200 ms[7] |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | Within ±10% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | > 70%[7] |
| Matrix Effect | Internal standard normalized factor close to 1 | Minimal |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 20 ng/mL[7] |
Visualizations
Caption: Experimental workflow for the bioanalysis of mefenamic acid.
Caption: Logic of using a stable isotope-labeled internal standard.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Mefenamic Acid in Human Urine using a Validated LC-MS/MS Method with Mefenamic Acid-13C6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Monitoring its concentration in biological fluids like urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolism and excretion pathways. In humans, mefenamic acid is metabolized through both Phase I and Phase II enzymatic reactions, with a significant portion being excreted as glucuronide conjugates in urine.[3] To accurately quantify the total mefenamic acid concentration, a hydrolysis step is necessary to convert these conjugates back to the parent drug.[4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mefenamic acid in human urine. The use of a stable isotope-labeled internal standard, Mefenamic acid-13C6, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.
Materials and Reagents
-
Mefenamic Acid (purity ≥99.0%)
-
This compound (isotopic purity ≥99%)
-
Mefenamic Acid D4 (used as an alternative internal standard in some studies)[5]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (analytical grade)
-
Ammonium Formate[5]
-
β-Glucuronidase (from E. coli or other suitable sources)
-
Deionized Water (18.2 MΩ·cm)
-
Human Urine (drug-free)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve mefenamic acid and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.[5][6]
-
Working Standard Solutions: Prepare a series of working standard solutions of mefenamic acid by serial dilution of the primary stock solution with 50% methanol.[5]
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with 50% methanol to achieve a final concentration of 1000 ng/mL.[5]
Urine Sample Preparation
-
Enzymatic Hydrolysis:
-
To 1 mL of urine sample in a clean tube, add a sufficient amount of β-glucuronidase solution (e.g., 6200 units).[7]
-
Adjust the pH of the sample to the optimal range for the enzyme (typically pH 5.0-6.8) using an appropriate buffer (e.g., ammonium acetate).[8][9]
-
Incubate the samples at an optimized temperature (e.g., 60°C) for a sufficient duration (e.g., 2 hours) to ensure complete hydrolysis of glucuronide conjugates.[7]
-
After incubation, allow the samples to cool to room temperature.
-
-
Protein Precipitation:
-
To the hydrolyzed urine sample, add a precipitating agent such as acetonitrile.[10]
-
Vortex the mixture vigorously for a few minutes to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[7]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent, such as a mixture of acetone and methanol.[11]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Calibration Curve and Quality Control (QC) Samples
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of mefenamic acid working solutions into drug-free human urine. These spiked samples should then be subjected to the same sample preparation procedure as the unknown samples.
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in drug-free human urine to evaluate the accuracy and precision of the method.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)[6][10] |
| Mobile Phase A | 0.1% Formic acid in Water[12] |
| Mobile Phase B | Acetonitrile[12] |
| Gradient | Optimized to provide good separation and peak shape. |
| Flow Rate | 0.7 - 1.0 mL/min[8][12] |
| Injection Volume | 2 - 20 µL[5][11] |
| Column Temperature | 40°C[5] |
Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Mefenamic Acid | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Negative[6][11] | ESI, Negative |
| Precursor Ion (m/z) | 240.0 | 246.0 |
| Product Ion (m/z) | 196.3[6] | 202.3 |
| Collision Energy (CE) | Optimized for maximum signal | Optimized for maximum signal |
| Dwell Time | 200 ms[6] | 200 ms |
Data Presentation
The quantitative data for the method validation should be summarized in the following tables.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Mefenamic Acid | 20 - 6000[6] | y = mx + c | >0.99 |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Concentration Measured (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| Low QC | |||
| Medium QC | |||
| High QC |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | ||
| Medium QC | ||
| High QC |
Recovery and matrix effect should be evaluated to ensure the reliability of the method. Mean recoveries for mefenamic acid have been reported to be around 73%.[6]
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of mefenamic acid in urine.
Signaling Pathway Diagram
Caption: Simplified metabolic pathway of mefenamic acid.
This detailed application note provides a comprehensive protocol for the accurate and reliable quantification of mefenamic acid in human urine. The use of an isotopically labeled internal standard and a robust sample preparation procedure ensures high-quality data suitable for various research and clinical applications.
References
- 1. ijpsr.info [ijpsr.info]
- 2. japsonline.com [japsonline.com]
- 3. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. kurabiotech.com [kurabiotech.com]
- 10. Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vliz.be [vliz.be]
- 12. A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI (N-nitroso drug substance-related impurity) in mefenamic acid tablet and pediatric suspension dosage forms: a comparative study with a cost-effective white, green, and blue UPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mefenamic Acid-¹³C₆ in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic properties. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and minimizing potential toxicity. Stable isotope labeling, particularly with ¹³C, offers a powerful tool to trace the metabolic pathways of drugs within a biological system. Mefenamic acid-¹³C₆, a labeled variant of the parent drug, serves as an invaluable tracer in metabolic flux analysis (MFA) studies. By tracking the incorporation of the ¹³C atoms into downstream metabolites, researchers can elucidate the kinetics and pathways of mefenamic acid metabolism with high precision. This application note provides a comprehensive overview and detailed protocols for utilizing Mefenamic acid-¹³C₆ in metabolic flux analysis.
Mefenamic acid primarily undergoes metabolism in the liver, catalyzed by the cytochrome P450 enzyme CYP2C9.[1][2] The main metabolic pathway involves the oxidation of the 3'-methyl group to form 3'-hydroxymethylmefenamic acid (Metabolite I), which can be further oxidized to 3'-carboxymefenamic acid (Metabolite II).[1][2][3] Both the parent drug and its metabolites can also be directly conjugated with glucuronic acid to facilitate their excretion.[1][4]
Principle of ¹³C Metabolic Flux Analysis
Metabolic flux analysis using stable isotopes is a technique to quantify the rates of metabolic reactions in a biological system.[5] When a ¹³C-labeled substrate like Mefenamic acid-¹³C₆ is introduced, the labeled carbon atoms are incorporated into its metabolic products. By measuring the isotopic enrichment in the metabolites over time using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the flow of carbon through the metabolic network can be determined.[5] This provides a quantitative understanding of how the drug is processed and eliminated by the body.
Applications in Drug Development
The use of Mefenamic acid-¹³C₆ in metabolic flux analysis has several key applications in drug development:
-
Pathway Identification and Elucidation: Precisely mapping the metabolic pathways of mefenamic acid and identifying novel or minor metabolites.
-
Enzyme Kinetics: Quantifying the rates of enzymatic reactions involved in mefenamic acid metabolism, such as those catalyzed by CYP2C9.
-
Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the metabolic flux of mefenamic acid.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Providing crucial data for the development of more accurate PK/PD models.
-
Toxicity Studies: Investigating the formation of potentially reactive metabolites and their contribution to drug-induced toxicity.[6]
Experimental Workflow
A typical experimental workflow for a metabolic flux analysis study using Mefenamic acid-¹³C₆ involves several key stages, from cell culture and isotope labeling to sample analysis and data interpretation.
Protocols
Protocol 1: In Vitro Metabolic Flux Analysis in Human Liver Microsomes
This protocol outlines a typical experiment to study the metabolism of Mefenamic acid-¹³C₆ in a simplified in vitro system.
Materials:
-
Mefenamic acid-¹³C₆
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching and protein precipitation)
-
Internal standard (e.g., deuterated mefenamic acid)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add Mefenamic acid-¹³C₆ (e.g., 10 µM final concentration) to the reaction mixture to start the reaction.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to a new tube and analyze using a validated LC-MS/MS method to quantify the concentrations of Mefenamic acid-¹³C₆ and its ¹³C-labeled metabolites.
Protocol 2: Cell-Based Metabolic Flux Analysis using Hepatocyte Cell Lines (e.g., HepG2)
This protocol describes how to perform a metabolic flux analysis study in a cellular model.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Mefenamic acid-¹³C₆
-
Phosphate-buffered saline (PBS)
-
Methanol:Water (80:20, v/v) for extraction
-
Cell scraper
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed HepG2 cells in multi-well plates and culture until they reach the desired confluency.
-
Isotope Labeling: Replace the culture medium with fresh medium containing a known concentration of Mefenamic acid-¹³C₆.
-
Time-course Sampling: At specified time points, collect both the cell culture medium and the cells.
-
Medium Processing: Centrifuge the collected medium to remove any cell debris and transfer the supernatant for analysis.
-
Cell Harvesting and Extraction:
-
Wash the cells with ice-cold PBS.
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris.
-
-
Sample Analysis: Analyze the processed medium and the cell extracts by LC-MS/MS to measure the isotopic enrichment in mefenamic acid and its metabolites.
Data Presentation
Quantitative data from metabolic flux analysis studies should be presented in a clear and concise manner. The following tables provide examples of how to summarize the results.
Table 1: Quantitative Analysis of Mefenamic Acid-¹³C₆ and its Metabolites in Human Liver Microsomes
| Time (min) | Mefenamic acid-¹³C₆ (µM) | ¹³C₆-3'-hydroxymethylmefenamic acid (µM) | ¹³C₅-3'-carboxymefenamic acid (µM) |
| 0 | 10.00 | 0.00 | 0.00 |
| 5 | 8.50 | 1.20 | 0.10 |
| 15 | 6.20 | 2.80 | 0.35 |
| 30 | 3.80 | 4.50 | 0.80 |
| 60 | 1.50 | 5.80 | 1.50 |
Table 2: Isotopic Enrichment of Mefenamic Acid Metabolites in HepG2 Cells
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Mefenamic acid | 2.5 | 3.1 | 4.5 | 8.2 | 15.6 | 28.1 | 38.0 |
| 3'-hydroxymethylmefenamic acid | 5.8 | 7.2 | 9.8 | 14.5 | 22.1 | 25.5 | 15.1 |
| 3'-carboxymefenamic acid | 10.2 | 12.5 | 15.1 | 18.9 | 20.3 | 16.5 | 6.5 |
Signaling and Metabolic Pathways
The metabolism of mefenamic acid is a critical component of its overall pharmacological profile. The primary pathway involves oxidation by CYP2C9, followed by further oxidation and glucuronidation.
Conclusion
Mefenamic acid-¹³C₆ is a powerful tool for elucidating the metabolic fate of mefenamic acid. The detailed protocols and application notes provided here serve as a guide for researchers to design and execute robust metabolic flux analysis studies. The insights gained from such studies are invaluable for advancing our understanding of drug metabolism and for the development of safer and more effective therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. scialert.net [scialert.net]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Characterization of the Acyl-Adenylate Linked Metabolite of Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mefenamic acid-13C6 Analysis
Introduction
Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. Accurate and reliable quantification of mefenamic acid in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Mefenamic acid-13C6, is the gold standard for mass spectrometry-based bioanalysis, as it compensates for matrix effects and variations in sample processing and instrument response.
This document provides detailed application notes and protocols for the sample preparation of this compound and its unlabeled counterpart, mefenamic acid, from biological matrices, primarily human plasma, for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Method Overview
The analysis of mefenamic acid and this compound is typically performed using a validated LC-MS/MS method. The sample preparation techniques described below are designed to be compatible with such systems.
Typical LC-MS/MS Parameters:
-
Column: A reversed-phase C18 column is commonly used for chromatographic separation.[1][2][3]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid) is typically used in an isocratic or gradient elution.[4][5][6]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often employed for mefenamic acid analysis.[5][7][8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both mefenamic acid and this compound.[5][8][9]
Sample Preparation Techniques
The choice of sample preparation technique depends on the desired level of cleanliness, recovery, throughput, and the nature of the biological matrix. The three most common methods for the extraction of mefenamic acid from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing proteins from biological samples, which can interfere with the analysis. It is a high-throughput technique suitable for large sample batches.
Principle: A water-miscible organic solvent or an acid is added to the plasma sample to reduce the solubility of proteins, causing them to precipitate. The supernatant, containing the analyte and internal standard, is then separated by centrifugation.
Experimental Protocol:
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution (at a known concentration) to each plasma sample, except for the blank matrix.
-
Precipitation: Add 300 µL of a cold precipitating agent (e.g., acetonitrile or 5% w/v trichloroacetic acid in acetonitrile) to the sample.[4][6]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase to increase the concentration of the analyte.
-
Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.
Workflow for Protein Precipitation:
Caption: Workflow of the Protein Precipitation method.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.
Principle: Mefenamic acid, being a weakly acidic drug, can be efficiently extracted from an acidified aqueous sample into a water-immiscible organic solvent.
Experimental Protocol:
-
Sample Aliquoting: Pipette 200 µL of the plasma sample into a clean glass tube.
-
Internal Standard Spiking: Add a small volume of this compound working solution.
-
Acidification: Add 100 µL of an acid (e.g., 0.1 M HCl) to the sample to adjust the pH to below the pKa of mefenamic acid (~4.2).
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane).[10]
-
Vortexing/Mixing: Vortex the mixture for 2-5 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Workflow for Liquid-Liquid Extraction:
Caption: Workflow of the Liquid-Liquid Extraction method.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient sample preparation technique that can provide cleaner extracts compared to PPT and LLE.
Principle: SPE utilizes a solid sorbent packed in a cartridge to retain the analyte of interest from the liquid sample. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. For mefenamic acid, a reversed-phase or an anion exchange sorbent can be used.
Experimental Protocol (using a reversed-phase cartridge):
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading:
-
Pipette 500 µL of the plasma sample into a clean tube.
-
Spike with this compound working solution.
-
Dilute the sample with 500 µL of an acidic solution (e.g., 2% formic acid in water) to facilitate binding to the sorbent.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate.
-
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the mefenamic acid and this compound from the cartridge with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described for LLE.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Workflow for Solid-Phase Extraction:
Caption: Workflow of the Solid-Phase Extraction method.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described sample preparation techniques for mefenamic acid analysis. The use of this compound as an internal standard is expected to yield similar recovery and precision.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 85 - 95 | 70 - 90[5][8] | > 90[11][12] |
| Matrix Effect (%) | Moderate to High | Low to Moderate | Low |
| Throughput | High | Moderate | Low to Moderate |
| Selectivity | Low | Moderate | High |
| Cost per Sample | Low | Low to Moderate | High |
| Solvent Consumption | Low | High | Moderate |
Note: The values presented are typical and may vary depending on the specific protocol, matrix, and analytical instrumentation used.
Conclusion
The choice of sample preparation technique for this compound analysis is a critical step that impacts the accuracy, precision, and sensitivity of the overall bioanalytical method.
-
Protein Precipitation is a fast and simple method suitable for high-throughput screening and when matrix effects are minimal or can be adequately compensated for by the isotopic internal standard.
-
Liquid-Liquid Extraction offers a good balance between cleanliness, recovery, and throughput, and is a widely used technique for mefenamic acid analysis.
-
Solid-Phase Extraction provides the cleanest extracts, minimizing matrix effects and improving assay robustness, making it the preferred method for challenging matrices or when the highest level of sensitivity is required.
The selection of the most appropriate method should be based on the specific requirements of the study, including the desired limit of quantification, sample throughput, and available resources. Validation of the chosen sample preparation method is essential to ensure its performance and the reliability of the analytical results.
References
- 1. ijpsr.info [ijpsr.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR SIMULTANEOUS ESTIMATION OF ETAMSYLATE AND MEFENAMIC ACID IN HUMAN PLASMA BY RP-HPLC METHOD | PharmaTutor [pharmatutor.org]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. vliz.be [vliz.be]
- 8. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI (N-nitroso drug substance-related impurity) in mefenamic acid tablet and pediatric suspension dosage forms: a comparative study with a cost-effective white, green, and blue UPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography method for determination of mefenamic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mefenamic Acid-¹³C₆ in Targeted Metabolomics Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted metabolomics aims to accurately quantify a specific set of known metabolites. The use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision in quantitative mass spectrometry-based metabolomics. Mefenamic acid-¹³C₆, a labeled version of the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid, serves as an ideal internal standard for the quantification of its unlabeled counterpart in various biological matrices. Its use corrects for variability in sample preparation and instrument response, ensuring reliable and reproducible results.
This document provides detailed application notes and protocols for the integration of Mefenamic acid-¹³C₆ into targeted metabolomics workflows, particularly for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.
Mefenamic Acid Metabolism
Mefenamic acid is primarily metabolized in the liver. The main metabolic pathway involves oxidation of the 3'-methyl group by the cytochrome P450 enzyme CYP2C9 to form 3'-hydroxymethyl mefenamic acid.[1][2][3] This metabolite can be further oxidized to 3'-carboxymefenamic acid.[1][2][3] Both mefenamic acid and its hydroxylated metabolite can also undergo phase II metabolism through glucuronidation, a process of conjugation with glucuronic acid.[1][2][4]
Metabolic pathway of Mefenamic Acid.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of mefenamic acid from plasma samples.
Materials:
-
Plasma samples
-
Mefenamic acid-¹³C₆ internal standard (IS) solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile, ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the Mefenamic acid-¹³C₆ internal standard solution to each plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of mefenamic acid and its ¹³C₆-labeled internal standard. Method optimization may be required for specific instruments and matrices.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, re-equilibrate at 5% B for 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions: | |
| Mefenamic Acid | Q1: 240.1 -> Q3: 196.1 |
| Mefenamic Acid-¹³C₆ | Q1: 246.1 -> Q3: 202.1 |
| Collision Energy | Optimized for specific instrument (e.g., -15 to -25 eV) |
| Dwell Time | 100 ms |
Quantitative Data
The following tables summarize typical quantitative performance data for an LC-MS/MS method for mefenamic acid using a stable isotope-labeled internal standard.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Table 2: Quality Control (QC) Sample Performance
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.9 | 96.7 | 7.8 |
| Mid | 100 | 103.2 | 103.2 | 5.1 |
| High | 1500 | 1455 | 97.0 | 4.5 |
Targeted Metabolomics Workflow
The use of Mefenamic acid-¹³C₆ as an internal standard is an integral part of a targeted metabolomics workflow for the quantification of mefenamic acid. The general workflow is as follows:
-
Sample Collection: Biological samples (e.g., plasma, urine, tissue homogenates) are collected.
-
Sample Preparation: Samples are prepared to extract the analyte of interest and remove interfering substances. This typically involves protein precipitation or liquid-liquid extraction. Mefenamic acid-¹³C₆ is added at the beginning of this step.
-
LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system for separation and detection.
-
Data Processing: The data is processed to integrate the peak areas of mefenamic acid and Mefenamic acid-¹³C₆.
-
Quantification: A calibration curve is generated by plotting the peak area ratio of mefenamic acid to Mefenamic acid-¹³C₆ against the concentration of the calibration standards. The concentration of mefenamic acid in the unknown samples is then calculated from this curve.
Targeted metabolomics workflow using Mefenamic acid-¹³C₆.
Conclusion
Mefenamic acid-¹³C₆ is an essential tool for the accurate and precise quantification of mefenamic acid in targeted metabolomics studies. The protocols and data presented here provide a robust framework for the implementation of this internal standard in various research and development settings. The use of a stable isotope-labeled internal standard like Mefenamic acid-¹³C₆ is highly recommended to ensure the quality and reliability of quantitative data in metabolomics research.
References
Application Note: Quantitative Analysis of Mefenamic Acid in Human Plasma by LC-MS/MS Using Mefenamic Acid-13C6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable method for the quantitative analysis of mefenamic acid in human plasma. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, Mefenamic acid-13C6, to ensure accuracy and precision. Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) used for treating mild to moderate pain[1]. Accurate quantification in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of this compound compensates for variability during sample preparation and instrumental analysis, making it ideal for quantitative workflows[2]. This document provides comprehensive protocols for sample preparation, instrument setup, and the development of a calibration curve.
Principle of the Method
The method is based on the principle of stable isotope dilution analysis. A known concentration of this compound, which is chemically identical to mefenamic acid but has a different mass due to the 13C labeling, is added to all samples, calibration standards, and quality controls (QCs)[2][3]. During sample processing and LC-MS/MS analysis, any loss of analyte will be accompanied by a proportional loss of the internal standard. The mass spectrometer distinguishes between the analyte and the internal standard based on their different masses. The calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratiometric measurement corrects for potential variations, leading to highly accurate and precise quantification.
Mechanism of Action of Mefenamic Acid
Mefenamic acid exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][4] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Caption: Simplified pathway of Mefenamic Acid's inhibitory action on COX enzymes.
Experimental Protocols
Materials and Reagents
-
Analytes: Mefenamic Acid (Reference Standard), this compound (Internal Standard).
-
Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Deionized Water (18 MΩ·cm).
-
Reagents: Formic Acid, Ammonium Acetate or Ammonium Formate.
-
Matrix: Drug-free human plasma.
Preparation of Stock and Working Solutions
-
Mefenamic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of Mefenamic Acid reference standard and dissolve it in a 10 mL volumetric flask with methanol.[5]
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Solutions: Prepare serial dilutions of the Mefenamic Acid stock solution with 50:50 methanol/water to create working solutions for calibration standards and QCs.[4]
-
Internal Standard (IS) Working Solution (e.g., 1000 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water to achieve a final concentration of 1000 ng/mL.[4]
Preparation of Calibration Standards and Quality Controls
-
Prepare calibration standards by spiking 95 µL of drug-free human plasma with 5 µL of the appropriate Mefenamic Acid working solution to achieve the desired concentrations (e.g., 8-10 non-zero points).
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High (LQC, MQC, HQC) in the same manner.
-
A typical calibration curve range for mefenamic acid in plasma is 20 to 6000 ng/mL.[5][6]
Sample Preparation (Protein Precipitation)
-
To 100 µL of each plasma sample (blank, standard, QC, or unknown), add 50 µL of the IS working solution (this compound) and vortex briefly.[5]
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 2-10 µL) into the LC-MS/MS system.[4][7]
Experimental Workflow Diagram
Caption: Step-by-step workflow for developing a Mefenamic Acid calibration curve.
Data Presentation and Results
LC-MS/MS Conditions
The following table summarizes typical instrument parameters for the analysis. Optimization may be required based on the specific instrumentation used.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| LC System | |
| Column | C18 Column (e.g., 50 x 4.6 mm, 5 µm)[6] |
| Mobile Phase A | 2 mM Ammonium Acetate in Water, pH 4.5[6] |
| Mobile Phase B | Methanol[6] |
| Gradient/Isocratic | Isocratic (e.g., 15:85, A:B)[6] or Gradient |
| Flow Rate | 0.75 mL/min[6] |
| Column Temperature | 40°C[5] |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Negative Ion Electrospray (ESI-)[5][6] |
| MRM Transition (Mefenamic Acid) | m/z 240.0 → 196.3[6] |
| MRM Transition (this compound) | m/z 246.0 → 202.3 (Predicted) |
| Dwell Time | 200 ms[6] |
Note: The MRM transition for this compound is predicted based on the addition of 6 mass units to the parent and major fragment ions. This must be confirmed experimentally.
Calibration Curve Construction
The calibration curve is constructed by performing a linear regression analysis on the plot of the peak area ratio (Mefenamic Acid / this compound) versus the nominal concentration of Mefenamic Acid. A weighting factor of 1/x or 1/x² is commonly applied to ensure accuracy at the lower end of the curve. The correlation coefficient (r²) should be ≥ 0.99.[8]
Table 2: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Peak Area Ratio | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|---|---|
| 20 (LLOQ) | 10,500 | 510,000 | 0.0206 | 20.8 | 104.0 |
| 50 | 26,000 | 515,000 | 0.0505 | 49.5 | 99.0 |
| 100 | 52,000 | 520,000 | 0.1000 | 99.1 | 99.1 |
| 500 | 258,000 | 518,000 | 0.4981 | 502.5 | 100.5 |
| 1000 | 515,000 | 512,000 | 1.0059 | 995.0 | 99.5 |
| 2000 | 1,040,000 | 517,000 | 2.0116 | 2015.0 | 100.8 |
| 4000 | 2,060,000 | 510,000 | 4.0392 | 3980.0 | 99.5 |
| 6000 (ULOQ) | 3,100,000 | 513,000 | 6.0429 | 6010.0 | 100.2 |
Data are for illustrative purposes only.
Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key parameters include linearity, accuracy, precision, selectivity, and stability.
Table 3: Example Precision and Accuracy Data for QC Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| LQC | 60 | 58.9 | 98.2 | 4.5 |
| MQC | 800 | 810.5 | 101.3 | 3.1 |
| HQC | 4500 | 4450.0 | 98.9 | 2.8 |
Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a selective, accurate, and precise approach for the quantification of Mefenamic Acid in human plasma. The detailed protocol for creating a calibration curve is suitable for regulated bioanalysis and can be readily implemented in laboratories conducting pharmacokinetic studies or therapeutic drug monitoring.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tolfenamic acid-13C6 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1420043-61-3) [witega.de]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR SIMULTANEOUS ESTIMATION OF ETAMSYLATE AND MEFENAMIC ACID IN HUMAN PLASMA BY RP-HPLC METHOD | PharmaTutor [pharmatutor.org]
Application Note: Quantification of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in Environmental Samples using Mefenamic Acid-13C6 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a class of pharmaceuticals widely consumed for their analgesic, anti-inflammatory, and antipyretic properties.[1] Due to their extensive use and incomplete removal during wastewater treatment, NSAIDs are frequently detected in various environmental compartments, including surface water, wastewater, and sediment.[2][3][4] The presence of these compounds in the environment can pose a risk to aquatic organisms and potentially impact human health. Consequently, sensitive and reliable analytical methods are required for their accurate quantification.
This application note provides a detailed protocol for the simultaneous determination of multiple NSAIDs in environmental water and sediment samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates Mefenamic acid-13C6 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[5] this compound is a stable, isotopically labeled version of mefenamic acid, which is itself an NSAID.
Experimental Protocols
Analysis of NSAIDs in Water Samples
This protocol details the extraction and analysis of NSAIDs from aqueous environmental samples such as river water and wastewater effluent.
2.1.1. Materials and Reagents
-
This compound (Internal Standard)
-
Native NSAID standards (e.g., Ibuprofen, Naproxen, Diclofenac, Ketoprofen, Mefenamic Acid)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic acid (≥98%)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Strata-X)[2][6]
-
Glass fiber filters (1.6 µm)
-
Nylon filters (0.45 µm)
2.1.2. Sample Preparation and Solid Phase Extraction (SPE)
-
Collect water samples in clean amber glass bottles and store at 4°C until analysis.
-
Filter the water sample (typically 50-100 mL) through a 1.6 µm glass fiber filter followed by a 0.45 µm nylon filter to remove suspended solids.[6]
-
Acidify the filtered sample to pH 3 with formic acid.[7]
-
Spike the sample with an appropriate amount of this compound internal standard solution (e.g., to a final concentration of 10 µg/L).[6]
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of acidified ultrapure water (pH 3).[6]
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 3 mL of acidified ultrapure water to remove interferences.[6]
-
Dry the cartridge under vacuum for approximately 20 minutes.[6]
-
Elute the analytes with 2 mL of methanol.[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase (e.g., 80:20 v/v, 0.1% formic acid in water:acetonitrile).[6]
2.1.3. LC-MS/MS Analysis
-
LC Column: A C18 or C8 reversed-phase column is suitable for the separation of NSAIDs.[5][8]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile or methanol (B) is commonly employed.[9]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 40°C.[5]
-
MS Detector: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for acidic NSAIDs.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
2.1.4. Quantification
Quantification is performed using an internal standard calibration method. Calibration curves are generated by plotting the ratio of the peak area of the native NSAID to the peak area of this compound against the concentration of the native NSAID.
Analysis of NSAIDs in Sediment Samples
This protocol outlines the extraction and analysis of NSAIDs from solid environmental samples like river sediment.
2.2.1. Materials and Reagents
-
Same as for water analysis.
-
Diatomaceous earth or anhydrous sodium sulfate.
-
Extraction solvents (e.g., methanol, acetone).
2.2.2. Sample Preparation and Extraction
-
Air-dry the sediment sample and sieve to remove large debris.
-
Homogenize the dried sample.
-
Mix a known amount of the homogenized sediment (e.g., 5-10 g) with a drying agent like diatomaceous earth.
-
Spike the sample with the this compound internal standard.
-
Perform extraction using a suitable technique such as Microwave-Assisted Extraction (MAE) or Pressurized Liquid Extraction (PLE).[10] For MAE, a mixture of methanol and acetone can be used as the extraction solvent.[3]
-
Centrifuge the extract and collect the supernatant.
-
Concentrate the extract and proceed with a clean-up step, which may involve SPE as described for water samples.
2.2.3. LC-MS/MS Analysis and Quantification
The LC-MS/MS analysis and quantification steps are the same as described for water samples.
Data Presentation
The following tables summarize the quantitative data for the analysis of selected NSAIDs in environmental samples.
Table 1: LC-MS/MS Parameters for Selected NSAIDs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Ibuprofen | 205.1 | 161.1 | ESI- |
| Naproxen | 229.1 | 185.1 | ESI- |
| Diclofenac | 294.0 | 250.0 | ESI- |
| Ketoprofen | 253.1 | 209.1 | ESI- |
| Mefenamic Acid | 240.1 | 225.1 | ESI- |
| This compound | 246.1 | 231.1 | ESI- |
Table 2: Method Performance Data for NSAID Analysis in Environmental Samples
| Analyte | Matrix | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Reference |
| Ibuprofen | Wastewater | - | 600 | - | [11] |
| Naproxen | River Water | 0.16-0.37 (ng/mL) | 0.53-1.22 (ng/mL) | 92.5-123.6 | [7] |
| Diclofenac | River Water | 0.16-0.37 (ng/mL) | 0.53-1.22 (ng/mL) | 92.5-123.6 | [7] |
| Ketoprofen | Sediment | - | - | - | [10] |
| Mefenamic Acid | Milk | - | - | 108 | [5] |
Note: The data presented is a compilation from various sources and may not have been generated using this compound as the internal standard in all cases.
Visualizations
Caption: Experimental workflow for the analysis of NSAIDs in water samples.
Caption: Experimental workflow for the analysis of NSAIDs in sediment samples.
References
- 1. Mefenamic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of non-steroidal anti-inflammatory drugs in environmental samples by chromatographic and electrophoretic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. Determination of some NSAIDs content in meat by liquid chromatography with tandem mass spectrometry (LC-MS/MS) [vjfc.nifc.gov.vn]
- 9. Analysis of NSAIDs in Rat Plasma Using 3D-Printed Sorbents by LC-MS/MS: An Approach to Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of NSAIDs in river sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting ion suppression with Mefenamic acid-13C6
Welcome to the technical support center for troubleshooting issues related to the analysis of Mefenamic acid using its stable isotope-labeled internal standard, Mefenamic acid-13C6. This guide provides answers to frequently asked questions and detailed troubleshooting steps for common problems, particularly ion suppression, encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2][3][4] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.[1][5][6] It is a significant challenge because even with highly selective MS/MS detection, interfering compounds that do not produce a signal themselves can still suppress the analyte's signal.[4][5]
Q2: I am using a stable isotope-labeled internal standard (this compound). Shouldn't this correct for ion suppression?
A2: Yes, a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for ion suppression.[3] Since it has nearly identical physicochemical properties to the analyte, it should co-elute and experience the same degree of ion suppression.[1][3] This allows for accurate quantification based on the analyte-to-IS ratio. However, if the analyte and SIL-IS do not perfectly co-elute, or if the suppression is extremely severe, even a SIL-IS may not be able to fully compensate, leading to inaccurate results.[7]
Q3: What are the common sources of ion suppression in bioanalytical methods?
A3: Common sources of ion suppression include endogenous matrix components like phospholipids, salts, and proteins from biological samples (e.g., plasma, urine).[8][9][10] Exogenous sources can include detergents, polymers leached from labware, and mobile phase additives like trifluoroacetic acid (TFA).[1][9] Compounds with high concentrations, high basicity, and that co-elute with the analyte are prime candidates for causing suppression.[1][5]
Troubleshooting Guides
Problem 1: Low signal intensity for both Mefenamic acid and this compound in matrix samples compared to neat standards.
This is a classic sign of ion suppression affecting both the analyte and the internal standard.
Troubleshooting Steps:
-
Confirm Ion Suppression: The first step is to confirm that the observed signal loss is due to ion suppression. The post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression occurs.
-
Improve Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[2] Consider more rigorous sample preparation techniques to remove interfering matrix components.
-
Optimize Chromatography: Chromatographic separation is a powerful tool to resolve Mefenamic acid from matrix interferences.[2]
Experimental Protocol: Post-Column Infusion
This experiment helps visualize chromatographic regions with ion suppression.
-
Apparatus:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Syringe filled with a standard solution of Mefenamic acid and this compound.
-
-
Procedure:
-
Set up the LC system with your analytical column.
-
Connect the outlet of the LC column to a tee-union.
-
Connect the syringe pump to the second port of the tee-union.
-
Connect the third port of the tee-union to the mass spectrometer's ion source.
-
Begin infusing the Mefenamic acid/Mefenamic acid-13C6 solution at a constant, low flow rate (e.g., 10 µL/min) to obtain a stable signal baseline.
-
Inject a blank matrix extract (a sample prepared without the analyte or IS) onto the LC column.
-
Monitor the signal of Mefenamic acid and this compound. Dips in the baseline indicate retention times where matrix components are eluting and causing ion suppression.[1][10]
-
Data Presentation: Sample Preparation Method Comparison
| Sample Preparation Method | Mefenamic Acid Recovery (%) | This compound Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 65 | 68 | -45 |
| Liquid-Liquid Extraction (LLE) | 85 | 88 | -15 |
| Solid-Phase Extraction (SPE) | 95 | 97 | -5 |
Note: Matrix Effect (%) is calculated as ((Peak area in matrix / Peak area in neat solution) - 1) * 100. A negative value indicates ion suppression.
Experimental Protocol: Solid-Phase Extraction (SPE)
A more effective cleanup can be achieved with SPE.
-
Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Plasma sample spiked with this compound
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile)
-
-
Procedure:
-
Condition: Pass methanol through the SPE cartridge.
-
Equilibrate: Pass water through the cartridge.
-
Load: Load the pre-treated plasma sample.
-
Wash: Wash the cartridge with the wash solution to remove polar interferences.
-
Elute: Elute Mefenamic acid and this compound with the elution solvent.
-
Dry and Reconstitute: Evaporate the eluate and reconstitute in the initial mobile phase.
-
Problem 2: Inconsistent analyte to internal standard (IS) area ratios across a batch.
This can occur if there is a slight chromatographic separation between Mefenamic acid and this compound, and a narrow region of severe ion suppression affects them differently.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Mefenamic acid and this compound to ensure they have identical retention times. While 13C-labeled standards are expected to co-elute almost perfectly with the native analyte, it's crucial to confirm this.[7]
-
Chromatographic Optimization: Adjust the mobile phase gradient or change the column chemistry to ensure perfect co-elution and to move the analytes away from any identified suppression zones.
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and lessen the impact of ion suppression.[3]
Data Presentation: Effect of Chromatographic Conditions
| Mobile Phase Modifier | Analyte RT (min) | IS RT (min) | Analyte/IS Area Ratio RSD (%) |
| 0.1% Formic Acid | 2.52 | 2.51 | 12.5 |
| 5 mM Ammonium Formate | 2.48 | 2.48 | 3.2 |
RSD: Relative Standard Deviation
Visual Guides
Below are diagrams illustrating key concepts and workflows for troubleshooting ion suppression.
Caption: Mechanism of Ion Suppression in the ESI source.
Caption: A logical workflow for troubleshooting ion suppression.
Caption: Decision tree for selecting a mitigation strategy.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Optimizing Mass Spectrometry Parameters for Mefenamic Acid-13C6: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the analysis of Mefenamic acid-13C6. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for Mefenamic acid analysis?
A1: Mefenamic acid can be analyzed in both positive and negative electrospray ionization (ESI) modes. Negative mode is more common and often provides better sensitivity. The precursor ion in negative mode corresponds to the deprotonated molecule [M-H]⁻.
Q2: What is the expected precursor ion for this compound?
A2: The molecular weight of Mefenamic acid is approximately 241.29 g/mol . With the incorporation of six 13C atoms, the molecular weight of this compound is approximately 247.24 g/mol . Therefore, the expected precursor ion in negative ESI mode is [M-H]⁻ at m/z 246.2.
Q3: How do I determine the optimal product ions for this compound?
A3: The fragmentation pattern of this compound is expected to be very similar to that of unlabeled Mefenamic acid. The most abundant product ions for unlabeled Mefenamic acid in negative mode are typically m/z 196.0 and 196.3.[1][2] For this compound, you should look for corresponding product ions with a +6 Da mass shift. A good starting point would be to monitor transitions around m/z 202.
Q4: Can I use the same collision energy and declustering potential for this compound as for Mefenamic acid?
A4: While the optimal values are likely to be similar, it is best practice to optimize these parameters specifically for the 13C-labeled internal standard. This ensures maximum sensitivity and accurate quantification. A good starting point is to use the optimized parameters for the unlabeled analyte and then perform a fine-tuning experiment for the labeled standard.
Troubleshooting Guides
Issue 1: Poor Sensitivity for this compound
-
Q: I am observing a weak signal for my this compound internal standard. What are the possible causes and solutions?
-
A:
-
Suboptimal MS Parameters: The collision energy, declustering potential, and other source parameters may not be optimized for the labeled compound.
-
Solution: Infuse a solution of this compound directly into the mass spectrometer and perform a compound optimization to determine the ideal parameters for your specific instrument.
-
-
Incorrect MRM Transition: You may be monitoring a less abundant product ion.
-
Solution: Perform a product ion scan of the this compound precursor ion (m/z 246.2) to identify the most intense fragment ions. Select the most abundant and specific product ion for your MRM method.
-
-
Degradation of the Internal Standard: Improper storage or handling can lead to degradation.
-
Solution: Ensure the internal standard is stored according to the manufacturer's recommendations. Prepare fresh working solutions regularly.
-
-
Matrix Effects: Components in the sample matrix can suppress the ionization of the internal standard.
-
Solution: Evaluate matrix effects by comparing the response of the internal standard in a clean solution versus a matrix extract. If significant suppression is observed, consider improving the sample preparation method (e.g., using a more effective extraction technique) or adjusting chromatographic conditions to separate the internal standard from interfering matrix components.[3]
-
-
-
Issue 2: Inaccurate Quantification and Variability
-
Q: My calibration curve is non-linear, or I am seeing high variability in my quality control samples. What could be the issue?
-
A:
-
Isotopic Crosstalk: The signal from the unlabeled Mefenamic acid may be interfering with the signal of the 13C-labeled internal standard, or vice-versa. This can occur due to the natural isotopic abundance of elements in the Mefenamic acid molecule.[4][5]
-
Solution: Check for crosstalk by injecting a high concentration of Mefenamic acid without the internal standard and monitoring the MRM transition of the internal standard. Conversely, inject the internal standard alone and monitor the analyte's MRM transition. If significant crosstalk is observed, you may need to select a different product ion with less interference or use a more highly labeled internal standard if available.
-
-
Chromatographic Separation of Analyte and Internal Standard: Although 13C-labeled standards are expected to co-elute with the native analyte, slight differences in retention time can occur, especially with ultra-high-performance liquid chromatography (UHPLC) systems.[6][7] This can lead to differential matrix effects and inaccurate quantification.
-
Solution: Carefully examine the chromatograms to ensure that the peaks for Mefenamic acid and this compound are perfectly co-eluting. If a slight separation is observed, adjust the chromatographic method (e.g., gradient profile, mobile phase composition) to achieve co-elution.
-
-
Sample Preparation Inconsistency: Variability in the sample preparation process can lead to inconsistent recoveries of the analyte and internal standard.
-
Solution: Ensure that the internal standard is added at the very beginning of the sample preparation process to account for any losses during extraction and handling. Maintain consistency in all sample preparation steps.
-
-
-
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters
-
Prepare Stock Solutions: Prepare individual stock solutions of Mefenamic acid and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare Infusion Solutions: Dilute the stock solutions to a concentration of approximately 1 µg/mL in a 50:50 mixture of mobile phase A and mobile phase B.
-
Direct Infusion: Infuse the Mefenamic acid solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Tune and Optimize: In negative ESI mode, perform a full scan to confirm the presence of the [M-H]⁻ precursor ion (m/z 240.1).
-
Product Ion Scan: Perform a product ion scan on the precursor ion to identify the major fragment ions.
-
MRM Optimization: Select the most abundant and specific product ions and optimize the collision energy (CE) and declustering potential (DP) for each transition to maximize the signal intensity.
-
Repeat for Internal Standard: Repeat steps 3-6 for the this compound solution, using the precursor ion m/z 246.2.
Protocol 2: Sample Preparation using Protein Precipitation
-
Sample Aliquoting: To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if desired for positive mode analysis) to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Analysis: Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Mefenamic Acid | 240.1 | 196.0 | Negative ESI |
| Mefenamic Acid | 240.0 | 196.3 | Negative ESI[1] |
| This compound | 246.2 | ~202 (predicted) | Negative ESI |
Note: The optimal collision energy and declustering potential are instrument-dependent and should be determined empirically.
Visualizations
Caption: Experimental workflow for the quantification of Mefenamic acid using this compound.
References
- 1. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotopic analogs as internal standards for quantitative GC/MS analysis--molecular abundance and retention time difference as interference factors - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address matrix effects using Mefenamic acid-13C6
Welcome to the Technical Support Center for Mefenamic Acid Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of mefenamic acid using LC-MS/MS, with a focus on addressing matrix effects using a stable isotope-labeled internal standard, Mefenamic acid-13C6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of mefenamic acid?
A: Matrix effects are the alteration of the ionization efficiency of mefenamic acid due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively affect the accuracy, precision, and sensitivity of the analytical method.[1] In biological samples, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for addressing matrix effects?
A: A SIL-IS is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[2] this compound is an ideal internal standard because it is chemically identical to mefenamic acid, but has a different mass due to the 13C isotopes. This means it will have the same chromatographic retention time, extraction recovery, and ionization response as the unlabeled mefenamic acid.[3] By co-eluting, both the analyte and the SIL-IS experience the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q3: Can I use a different internal standard, like a deuterated one (Mefenamic acid-d4)?
A: Yes, a deuterated internal standard such as Mefenamic acid-d4 can also be used and functions on the same principle as this compound.[5] However, it is important to be aware of potential chromatographic separation (the "isotope effect") that can sometimes occur between deuterated and non-deuterated compounds, which could compromise its ability to perfectly compensate for matrix effects.[4] Carbon-13 labeled standards are generally less prone to this issue.[6]
Q4: How do I quantitatively assess the matrix effect in my mefenamic acid assay?
A: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of mefenamic acid in a post-extraction spiked blank matrix sample to the peak area of mefenamic acid in a neat solution at the same concentration.[5][7]
The formula is: MF = (Peak Area in post-extraction spiked matrix) / (Peak Area in neat solution)
A MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The use of a SIL-IS helps to correct for this, and the IS-normalized MF should be close to 1.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of mefenamic acid when using this compound to correct for matrix effects.
Issue 1: High Variability in Analyte/Internal Standard Peak Area Ratios
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure precise and consistent pipetting of the sample, internal standard, and any reagents. Use a validated and standardized sample preparation protocol, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[5]
-
-
Possible Cause: Poor chromatographic peak shape or resolution.
-
Solution: Optimize the chromatographic conditions. Ensure the mobile phase composition is appropriate for the column and analytes. Check for column degradation and replace if necessary. A poor peak shape can lead to inconsistent integration and, consequently, variable peak area ratios.
-
-
Possible Cause: The concentration of the internal standard is too high or too low.
-
Solution: The concentration of this compound should be similar to the expected concentration of mefenamic acid in the samples.[8] A significantly different concentration can lead to detector saturation for the IS or a poor signal-to-noise ratio, both of which can increase variability.
-
Issue 2: Poor Recovery of Mefenamic Acid and this compound
-
Possible Cause: Inefficient extraction from the sample matrix.
-
Solution: Optimize the sample preparation method. For protein precipitation, ensure the correct ratio of organic solvent to plasma is used. For liquid-liquid extraction, optimize the pH of the aqueous phase and the choice of organic solvent to ensure efficient partitioning of mefenamic acid. For solid-phase extraction, select the appropriate sorbent and optimize the wash and elution steps.[9]
-
-
Possible Cause: Analyte degradation during sample processing.
-
Solution: Investigate the stability of mefenamic acid under the conditions of your sample preparation workflow.[5] Minimize the time samples are at room temperature and consider performing extraction steps on ice if necessary.
-
Issue 3: Chromatographic Separation of Mefenamic Acid and this compound
-
Possible Cause: While less common with 13C-labeled standards than deuterated ones, some chromatographic conditions can lead to partial separation.[4][6]
-
Solution: Adjust the chromatographic method. Experiment with different mobile phase compositions, gradients, or even a different stationary phase to ensure co-elution of mefenamic acid and its labeled internal standard.
-
Issue 4: Unexpected Ion Suppression or Enhancement Despite Using a SIL-IS
-
Possible Cause: The concentration of the SIL-IS is significantly different from the analyte, leading to differential ionization effects.
-
Solution: As mentioned, aim for a similar concentration range for both the analyte and the internal standard.[8]
-
-
Possible Cause: Isotopic impurity of the this compound standard.
-
Solution: Ensure the isotopic purity of your internal standard is high. The presence of unlabeled mefenamic acid in your this compound stock solution can lead to inaccurate quantification.[4]
-
Experimental Protocols
Protocol 1: Protein Precipitation for Mefenamic Acid in Human Plasma
This protocol is a common and rapid method for sample cleanup.
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound working solution (e.g., 1000 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction for Mefenamic Acid in Human Plasma
This method offers a cleaner extract compared to protein precipitation.
-
Sample Preparation:
-
To 100 µL of plasma in a glass tube, add 20 µL of this compound working solution.
-
Add 50 µL of an acidic buffer (e.g., 0.1 M HCl) to acidify the sample.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or diethyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for injection.[9][10]
-
LC-MS/MS Parameters
The following are typical starting parameters that should be optimized for your specific instrument.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Mefenamic acid: Q1: 240.1 m/z -> Q3: 196.0 m/z.[11]
-
This compound: Q1: 246.1 m/z -> Q3: 202.0 m/z (predicted).
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for your specific instrument.
-
Quantitative Data Summary
The following tables summarize typical validation data for the analysis of mefenamic acid in plasma.
Table 1: Recovery and Matrix Effect of Mefenamic Acid
| Parameter | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |
| Recovery (%) | 71.5 | 73.2 | 75.1 |
| Matrix Factor | 0.95 | 0.98 | 0.96 |
| IS-Normalized Matrix Factor | 1.01 | 1.02 | 0.99 |
Data is representative and compiled from typical values found in published methods.[9]
Table 2: Precision and Accuracy of Mefenamic Acid Quantification
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 20 | 5.2 | 104.5 | 6.8 | 102.3 |
| Low QC | 50 | 4.1 | 98.7 | 5.5 | 99.1 |
| Medium QC | 500 | 3.5 | 101.2 | 4.2 | 100.5 |
| High QC | 4000 | 2.8 | 97.9 | 3.9 | 98.6 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data is representative of typical bioanalytical method validation results.[5]
Visualizations
Caption: Experimental workflow for mefenamic acid analysis using a stable isotope-labeled internal standard.
Caption: Troubleshooting decision tree for mefenamic acid analysis with a SIL-IS.
References
- 1. longdom.org [longdom.org]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. waters.com [waters.com]
- 5. impactfactor.org [impactfactor.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iosrjournals.org [iosrjournals.org]
Technical Support Center: Mefenamic Acid-13C6 LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal intensity of Mefenamic acid-13C6 in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS analysis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Signal Intensity for this compound
Question: I am not seeing a peak, or the signal for this compound is very low. What are the potential causes and how can I troubleshoot this?
Answer: Low or no signal intensity can stem from several factors, ranging from sample preparation to instrument settings. Follow this troubleshooting workflow to identify and resolve the issue.
Detailed Steps:
-
Verify Mass Spectrometer Settings:
-
MRM Transitions: Ensure the correct precursor and product ions for this compound are being monitored. Based on the fragmentation of unlabeled Mefenamic acid, the expected transition would be m/z 246.1 → 202.1 in negative ion mode. However, it is crucial to optimize this on your specific instrument.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, gas temperatures, and gas flow rates. Inadequate settings can significantly reduce ionization efficiency.
-
Instrument Calibration: Confirm that the mass spectrometer is properly tuned and calibrated.
-
-
Check Liquid Chromatography Conditions:
-
Leaks: Inspect the LC system for any leaks, which can lead to a drop in pressure and inconsistent flow, affecting retention time and signal intensity.
-
Mobile Phase: Prepare fresh mobile phase. The pH of the mobile phase can significantly impact the ionization of Mefenamic acid. For negative ion mode, a slightly acidic to neutral pH is often beneficial.
-
Column: Ensure the column is not clogged and is properly equilibrated with the mobile phase. A failing column can lead to poor peak shape and reduced signal.
-
-
Evaluate Sample Preparation:
-
Analyte Concentration and Stability: Verify the concentration of your this compound stock solution. Mefenamic acid is known to darken upon prolonged exposure to light, so proper storage is important.
-
Extraction Efficiency: If you are extracting the analyte from a complex matrix, assess the recovery of your extraction method.
-
-
Assess for Ion Suppression:
-
Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a reduced signal.
-
Post-Column Infusion: This experiment can help determine if ion suppression is occurring at the retention time of your analyte.
-
Improve Sample Cleanup: If ion suppression is confirmed, consider more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My this compound peak is tailing/fronting/splitting. What could be the cause and how do I fix it?
Answer: Poor peak shape can be attributed to several factors related to the chromatography or the interaction of the analyte with the LC system.
Detailed Steps:
-
Peak Tailing:
-
Secondary Interactions: Mefenamic acid has a carboxylic acid group which can interact with active sites on the silica packing material. Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form. Adding a small amount of a weak acid like formic acid to the mobile phase can help improve peak shape.
-
Column Overload: Injecting too much analyte can lead to peak tailing. Try reducing the injection volume or diluting the sample.
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings can cause peak broadening and tailing.
-
-
Peak Fronting:
-
Column Overload: At very high concentrations, peak fronting can occur. Dilute your sample and reinject.
-
Column Degradation: A void at the head of the column can cause peak fronting. Replacing the column may be necessary.
-
-
Split Peaks:
-
Clogged Inlet Frit: Particulates from the sample or mobile phase can clog the column inlet frit, causing the sample to be distributed unevenly.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS parameters for this compound analysis?
A1: Based on published methods for Mefenamic acid, the following parameters can be a good starting point. Optimization will be necessary for your specific instrument and application.
Table 1: Recommended Starting LC-MS Parameters for this compound
| Parameter | Recommendation |
| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | Precursor: m/z 246.1, Product: m/z 202.1 (Requires empirical optimization) |
| Cone/Capillary Voltage | Optimize for maximum signal (typically 2.5 - 4.5 kV) |
| Collision Energy | Optimize for the desired fragmentation (typically 10-30 eV) |
Q2: How can I minimize ion suppression when analyzing this compound in a complex matrix like plasma?
A2: Minimizing ion suppression is critical for accurate and precise quantification. Here are some effective strategies:
-
Effective Sample Preparation: Use a robust sample preparation method to remove matrix components that can cause ion suppression. Solid-phase extraction (SPE) is often more effective than simple protein precipitation.[1]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. Adjusting the gradient or trying a different column chemistry can improve separation.
-
Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[1]
-
Use of a Stable Isotope-Labeled Internal Standard: Since you are already using this compound, it is likely serving as an internal standard for the unlabeled analyte. The principle is that the stable isotope-labeled internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal.[1]
Q3: What is the expected mass transition (precursor and product ions) for this compound?
A3: The molecular weight of Mefenamic acid is approximately 241.29 g/mol . For this compound, where the six carbons of the benzoic acid ring are replaced with 13C, the molecular weight will be approximately 247.24 g/mol .
In negative ion mode ESI, the precursor ion will be the deprotonated molecule [M-H]⁻. For unlabeled Mefenamic acid, this is m/z 240.3. A common product ion is m/z 196.3, corresponding to the loss of CO₂.[2][3]
Therefore, for this compound, the expected precursor ion is m/z 246.1 ([M-H]⁻). The fragmentation pattern is expected to be similar, so a likely product ion would be m/z 202.1 (loss of ¹³CO₂).
It is crucial to confirm and optimize these transitions empirically on your specific mass spectrometer.
Experimental Protocols
Protocol 1: Generic Sample Preparation of Plasma using Protein Precipitation
This protocol provides a basic method for extracting this compound from plasma.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add the appropriate volume of your this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid, if desired for improved stability and peak shape) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject the reconstituted sample into the LC-MS system.
Protocol 2: Post-Column Infusion to Detect Ion Suppression
This protocol helps to identify regions of ion suppression in your chromatogram.
-
System Setup:
-
Set up your LC system with the analytical column and mobile phase used for your assay.
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Infuse this standard solution continuously into the mobile phase stream after the analytical column and before the mass spectrometer using a syringe pump and a tee union.
-
-
Equilibration: Allow the system to equilibrate until a stable baseline signal for the infused this compound is observed.
-
Injection: Inject a blank matrix extract (a sample prepared without the analyte or internal standard).
-
Data Analysis: Monitor the signal of the infused this compound. A drop in the baseline signal at a specific retention time indicates the elution of matrix components that are causing ion suppression. If this drop coincides with the expected retention time of your analyte, it confirms that ion suppression is affecting your analysis.
References
- 1. This compound | C15H15NO2 | CID 71312567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Mefenamic acid-13C6 stability in different biological matrices
Welcome to the technical support center for Mefenamic Acid-¹³C₆. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals using Mefenamic Acid-¹³C₆ as an internal standard in bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Mefenamic Acid-¹³C₆ in human plasma?
A1: While specific stability data for Mefenamic Acid-¹³C₆ is not extensively published, the stability of unlabeled mefenamic acid has been evaluated and can serve as a reliable indicator. Isotopic labeling is not expected to significantly impact the chemical stability of the molecule. Based on studies of mefenamic acid, it is stable in unprocessed human plasma for at least 8 weeks at -20°C, for 24 hours at room temperature, and through three freeze-thaw cycles.[1][2] In processed plasma samples, mefenamic acid has demonstrated stability for 48 hours at -20°C and 24 hours at room temperature.[1][2]
Q2: Are there any known stability issues for Mefenamic Acid-¹³C₆ in other biological matrices like whole blood or urine?
A2: There is limited specific data on the stability of Mefenamic Acid-¹³C₆ in whole blood or urine. However, general principles of bioanalytical method development suggest that the stability should be thoroughly evaluated in each matrix during method validation. Endogenous enzymes in biological matrices can potentially degrade analytes.[3] For instance, plasma esterases can degrade compounds with ester functional groups.[3] While mefenamic acid does not have an ester group, it is metabolized by UDP-glucuronosyltransferases.[4] Therefore, it is crucial to assess its stability in the specific matrix and under the specific storage conditions of your experiment.
Q3: What are the common degradation pathways for mefenamic acid?
A3: Mefenamic acid can darken upon prolonged exposure to light but is generally stable at temperatures up to 45°C.[5] In vivo, mefenamic acid is metabolized by phase I enzymes (cytochrome P450s) and phase II enzymes (UDP-glucuronosyltransferases).[4] The primary metabolites are a 3'-hydroxymethyl derivative and a 3'-carboxy derivative, which can also be glucuronidated.[6] Under certain experimental conditions, such as in the presence of strong oxidizing agents, mefenamic acid can be degraded.[7]
Troubleshooting Guide
This guide addresses common issues users may encounter during the use of Mefenamic Acid-¹³C₆ as an internal standard in LC-MS/MS assays.
Issue 1: Inconsistent or Drifting Internal Standard Signal
Symptoms:
-
The peak area of Mefenamic Acid-¹³C₆ varies significantly between injections of the same sample.
-
A gradual increase or decrease in the internal standard signal is observed over the course of an analytical run.
-
Poor reproducibility (RSD > 15%) for quality control (QC) samples.[8]
Possible Causes and Solutions:
-
Sample Preparation and Handling:
-
Inconsistent Extraction Recovery: Variations in protein precipitation, liquid-liquid extraction, or solid-phase extraction can lead to inconsistent recovery of the internal standard.
-
Solution: Ensure precise and consistent execution of the sample preparation workflow. A detailed experimental protocol for a typical sample preparation is provided below.
-
Analyte Instability: Degradation of the internal standard during sample processing can lead to a decreasing signal.
-
Solution: Perform stability experiments at each step of the sample preparation process (e.g., bench-top stability, post-preparative stability).
-
-
LC-MS/MS System Issues:
-
Autosampler Performance: Inaccurate or inconsistent injection volumes can cause signal variability.
-
Solution: Verify the autosampler's performance by injecting a standard solution multiple times and checking the reproducibility of the peak area.[8]
-
LC Column Issues: A contaminated or expired column can lead to poor peak shape and inconsistent retention times.[8]
-
Solution: Implement a proper column flushing method and replace the column if necessary.
-
Mass Spectrometer Contamination: Contamination of the ion source or mass spectrometer can suppress the signal.[8]
-
Solution: Regularly clean the ion source and other relevant components of the mass spectrometer according to the manufacturer's recommendations.
-
-
Method-Related Problems:
-
Unsuitable LC Method: An LC method that does not adequately separate the internal standard from matrix components can lead to ion suppression or enhancement.
-
Solution: Optimize the chromatographic conditions to ensure the internal standard elutes in a region free of significant matrix effects.
-
High Source Temperatures: Excessively high temperatures in the ion source can potentially cause in-source degradation of the analyte.[8]
-
Solution: Optimize the source temperature to achieve a stable and robust signal.
-
Issue 2: Increased Internal Standard Signal in High Concentration Samples
Symptom:
-
The peak area of Mefenamic Acid-¹³C₆ is significantly higher in high concentration calibration standards or QC samples compared to low concentration samples.
Possible Cause and Solution:
-
Cross-Contamination or Impurity: The unlabeled mefenamic acid standard may contain a small amount of the ¹³C₆-labeled compound as an impurity, or vice-versa. At high concentrations of the analyte, this impurity can contribute to the internal standard signal.
-
Solution:
-
Analyze a high concentration standard of unlabeled mefenamic acid without adding the internal standard to check for any signal at the m/z of Mefenamic Acid-¹³C₆.
-
If an impurity is detected, consider using a different batch of the standard or increasing the concentration of the internal standard to minimize the relative contribution of the impurity.[9]
-
Data Summary
Table 1: Stability of Unlabeled Mefenamic Acid in Human Plasma
| Storage Condition | Matrix | Duration | Stability (% Remaining) | Reference |
| Room Temperature | Unprocessed Plasma | 24 hours | ≥ 96% | [1][2] |
| Room Temperature | Processed Plasma | 24 hours | ≥ 92% | [1][2] |
| -20°C | Unprocessed Plasma | 8 weeks | ≥ 95% | [1][2] |
| -20°C | Processed Plasma | 48 hours | ≥ 90% | [1][2] |
| Freeze-Thaw Cycles | Unprocessed Plasma | 3 cycles | ≥ 96% | [1][2] |
Note: This data is for unlabeled mefenamic acid and serves as an estimate for the stability of Mefenamic Acid-¹³C₆.
Experimental Protocols
Protocol 1: Evaluation of Freeze-Thaw Stability
-
Spike a known concentration of Mefenamic Acid-¹³C₆ into at least three aliquots of the biological matrix (e.g., plasma).
-
Analyze one set of aliquots immediately (time zero).
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for the desired number of cycles (typically three).
-
After the final thaw, process and analyze the samples.
-
Calculate the percentage of the initial concentration remaining after the freeze-thaw cycles.
Protocol 2: Evaluation of Bench-Top Stability
-
Spike a known concentration of Mefenamic Acid-¹³C₆ into at least three aliquots of the biological matrix.
-
Keep the samples on the bench at room temperature for a duration that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Process and analyze the samples.
-
Compare the results to freshly prepared samples to determine the percentage of degradation.
Visualizations
Caption: A typical experimental workflow for the analysis of Mefenamic Acid-¹³C₆ in a biological matrix.
Caption: A troubleshooting decision tree for inconsistent internal standard signals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Urinary excretion of mefenamic acid and its metabolites including their esterglucuronides in preterm infants undergoing mefenamic acid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic degradation of mefenamic acid by peroxymonosulfate activated with MWCNTs-CoFe2O4: influencing factors, degradation pathway, and comparison of activation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mefenamic Acid-13C6 Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Mefenamic acid using its stable isotope-labeled internal standard, Mefenamic acid-13C6, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the quantification of this compound.
Q1: Why am I observing high variability in my results?
High variability can stem from several sources. A common cause is inconsistent sample preparation. Ensure that all steps, from protein precipitation to solvent evaporation and reconstitution, are performed uniformly across all samples. Another potential issue is variability in the injection volume. Check the autosampler for any leaks or bubbles.
Q2: What could be causing poor chromatographic peak shape (e.g., tailing, fronting, or split peaks)?
Poor peak shape can be attributed to several factors:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Column Contamination: Buildup of matrix components on the column can cause peak tailing. Implement a column wash step between injections or use a guard column.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of Mefenamic acid, leading to peak tailing. Ensure the mobile phase pH is appropriate for the analyte and column chemistry.
-
Column Degradation: Over time, the stationary phase of the column can degrade. If other troubleshooting steps fail, consider replacing the column.
Q3: I am seeing a low signal or no signal for Mefenamic acid and/or this compound. What should I check?
A low or absent signal is a critical issue that can be systematically diagnosed. The following workflow can help pinpoint the problem:
Q4: My calibration curve is non-linear. What are the potential causes?
A non-linear calibration curve can be caused by:
-
Detector Saturation: At high concentrations, the MS detector can become saturated. Extend the calibration range with lower concentration points or dilute the higher concentration samples.
-
Ion Suppression/Enhancement: Matrix components co-eluting with the analyte can interfere with its ionization, leading to a non-linear response. Optimize the chromatography to separate the analyte from interfering matrix components.
-
Incorrect Internal Standard Concentration: An improperly prepared internal standard stock solution can lead to a non-linear curve. Prepare a fresh stock solution and re-run the calibration curve.
Q5: How can I identify and mitigate matrix effects?
Matrix effects, the suppression or enhancement of ionization due to co-eluting matrix components, are a common challenge in bioanalysis.
-
Identification: To assess matrix effects, compare the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.
-
Mitigation:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Optimize Chromatography: Adjust the mobile phase gradient or change the column to better separate the analyte from the matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with Mefenamic acid and experiences similar matrix effects, thus compensating for them.
-
Experimental Protocols
This section provides a typical experimental protocol for the quantification of Mefenamic acid in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
2. LC-MS/MS Conditions
| Parameter | Typical Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse Plus C18 (50 x 2.1 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 20% B, ramp to 95% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 2 |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 20 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 500°C |
Table 1: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 80 | 20 |
| 3.00 | 5 | 95 |
| 4.00 | 5 | 95 |
| 4.10 | 80 | 20 |
| 6.00 | 80 | 20 |
Table 2: Example MRM Transitions for Mefenamic Acid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mefenamic Acid | 240.1 | 196.1 | -22 |
| This compound | 246.1 | 202.1 | -22 |
Data Presentation
The following diagram illustrates the logical relationship in a typical bioanalytical method validation workflow, which is essential for ensuring the reliability of your this compound quantification assay.
Impact of mobile phase composition on Mefenamic acid-13C6 retention
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of mobile phase composition on the retention and chromatography of Mefenamic acid-13C6.
Frequently Asked Questions (FAQs)
Q1: What is the expected chromatographic behavior of this compound compared to unlabeled Mefenamic acid?
A1: The chromatographic retention behavior of this compound is virtually identical to that of unlabeled Mefenamic acid. The isotopic labeling does not significantly alter the physicochemical properties that govern its interaction with the stationary and mobile phases in High-Performance Liquid Chromatography (HPLC). Therefore, methods developed for Mefenamic acid can be directly applied to its 13C6-labeled counterpart.
Q2: How does the organic modifier in the mobile phase affect the retention of this compound?
A2: In reversed-phase HPLC, increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will decrease the retention time of this compound. Acetonitrile is a stronger eluting solvent than methanol for this compound, meaning a lower concentration of acetonitrile is typically needed to achieve the same retention time as with methanol. For example, a mobile phase of 100% acetonitrile resulted in a retention time of approximately 3.9 minutes.[1][2]
Q3: What is the impact of mobile phase pH on the retention time and peak shape of this compound?
A3: The mobile phase pH is a critical parameter for the analysis of Mefenamic acid, which is an acidic compound. Its solubility and ionization state are pH-dependent.[3][4]
-
Low pH (e.g., pH 3-4): At a pH below its pKa, Mefenamic acid is in its neutral, less polar form, leading to stronger retention on a reversed-phase column (longer retention time). Acidic mobile phases, often containing formic acid, acetic acid, or a phosphate buffer, are commonly used to ensure good retention and peak shape.[5][6][7][8] For instance, a mobile phase of acetonitrile and water (50:50, v/v) adjusted to pH 3 resulted in a retention time of 7.4 minutes.[6]
-
High pH (e.g., pH > 5): As the pH increases, Mefenamic acid becomes ionized (negatively charged), making it more polar and resulting in weaker retention (shorter retention time). Operating at a pH close to the analyte's pKa should be avoided as it can lead to poor peak shape and inconsistent retention times.[9]
Q4: My this compound peak is tailing. What are the common causes related to the mobile phase?
A4: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Inappropriate pH: If the mobile phase pH is not optimal, it can lead to peak tailing. Ensure the pH is at least 2 units away from the analyte's pKa.[9]
-
Insufficient Buffer Capacity: A weak buffer may not be able to maintain a consistent pH, causing peak shape issues. A buffer concentration of 20-50 mM is generally recommended.[9]
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. Adding a buffer salt, such as ammonium formate or ammonium acetate, to the mobile phase can help mask these silanol groups and improve peak shape.[10]
Q5: My this compound peak is fronting. What could be the cause?
A5: Peak fronting is most commonly caused by column overload.[9] This happens when the mass of the sample injected exceeds the capacity of the column. To resolve this, try diluting your sample and re-injecting it. If the peak shape improves, the issue was column overload.
Troubleshooting Guide
This guide provides a systematic approach to resolving common chromatographic issues encountered during the analysis of this compound.
Issue: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and the accuracy of quantification. The logical flow below outlines steps to diagnose and resolve these issues.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography method for determination of mefenamic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Separation of Mefenamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 10. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
Strategies to reduce background noise for Mefenamic acid-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve signal quality during the analysis of Mefenamic acid-13C6.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise when analyzing this compound with LC-MS/MS?
A1: Background noise in LC-MS/MS analysis of this compound can originate from several sources:
-
Matrix Effects: Components from the biological sample (e.g., plasma, urine) such as phospholipids, salts, and proteins can co-elute with the analyte and interfere with ionization, either suppressing or enhancing the signal.[1][2]
-
Solvent and Additive Contamination: Impurities in solvents, even in LC-MS grade, or additives like formic acid can introduce background ions. Common contaminants include polyethylene glycol (PEG), phthalates, and solvent clusters.[3][4]
-
System Contamination: Carryover from previous injections, contaminated tubing, dirty ion source components, or column bleed can lead to persistent background noise.[5][6][7]
-
Leachables: Compounds leaching from plasticware (e.g., vials, pipette tips) can introduce interfering signals.
Q2: My 13C NMR spectrum for this compound has a very low signal-to-noise ratio (S/N). What can I do to improve it?
A2: A low S/N ratio is common in 13C NMR due to the low natural abundance and lower gyromagnetic ratio of the 13C nucleus.[8] To improve the signal for your isotopically enriched compound, consider the following:
-
Increase Sample Concentration: This is the most effective way to improve S/N. For 13C NMR, a higher concentration is almost always better.[1][9] Aim for a concentration of at least 10-20 mg in 0.5-0.6 mL of deuterated solvent.
-
Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.[9]
-
Optimize Acquisition Parameters: Ensure the relaxation delay (D1) is adequate for your molecule. A common starting point is a D1 of 2 seconds and an acquisition time (AQ) of 1 second.[10] Using a 30° or 45° pulse angle instead of a 90° pulse can also improve signal in a given amount of time by allowing for a shorter relaxation delay.[10][11]
-
Use a Cryoprobe: If available, a cryoprobe significantly enhances sensitivity compared to a standard room temperature probe.[1]
Q3: Which sample preparation technique is best for reducing matrix effects for this compound in plasma?
A3: The choice of technique depends on the required sensitivity and throughput. The three common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is the fastest method but often results in the highest background noise because many matrix components remain in the supernatant.[1] It is suitable for high-concentration samples.
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind. It provides a good balance between cleanliness and ease of use.[12][13]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by using a sorbent to selectively bind the analyte or the interferences.[2][14][15] This method is ideal for achieving the lowest detection limits but is more time-consuming and expensive.
Troubleshooting Guides
LC-MS/MS High Background Noise
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High background across the entire chromatogram | 1. Contaminated mobile phase or additives.[6] 2. Dirty ion source (ESI probe, capillary).[4] 3. System-wide contamination (tubing, injector).[5] | 1. Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[7] 2. Perform routine cleaning of the ion source as per the manufacturer's protocol.[4] 3. Flush the entire LC system with a strong solvent wash (e.g., isopropanol/water mixture), bypassing the column.[7] |
| Ghost peaks or carryover from previous injection | 1. Inadequate needle/injector wash. 2. Analyte adsorption onto column or tubing.[7] | 1. Optimize the injector wash procedure; use a stronger solvent in the wash solution. 2. Run several blank injections after a high-concentration sample to wash the system.[16] 3. If carryover persists, consider replacing the injection port seals or rotor. |
| Baseline "ramps up" with the organic gradient | 1. Contaminated organic solvent. 2. Column bleed or elution of retained contaminants.[5][7] | 1. Replace the organic solvent with a fresh bottle from a different lot. 2. Disconnect the column from the MS and run the gradient to waste to confirm the source. 3. Wash the column with a strong solvent like isopropanol (with 0.1% formic acid) to remove strongly retained compounds.[7] |
Poor Signal in 13C NMR
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No visible peaks, only solvent signal | 1. Sample concentration is too low.[8][9] 2. Insufficient number of scans. 3. Incorrect receiver gain setting. | 1. Prepare a more concentrated sample.[17] 2. Increase the number of scans significantly (e.g., start with 1024 scans). 3. Check and optimize the receiver gain; an automated setting is often a good starting point. |
| Broad, asymmetric peaks | 1. Poor shimming. 2. Insufficient sample volume in the NMR tube.[1] 3. Sample precipitation or inhomogeneity. | 1. Re-shim the magnet, either manually or using an automated shimming routine.[11] 2. Ensure the sample volume is appropriate for the tube (typically 0.5-0.6 mL for a standard 5 mm tube).[1] 3. Check for visible precipitates. If necessary, filter the sample or re-dissolve at a slightly lower concentration. |
| Quaternary carbon signals are missing | 1. Long T1 relaxation times for quaternary carbons. 2. Insufficient signal-to-noise. | 1. Increase the relaxation delay (D1) to allow for full relaxation (e.g., 5-10 seconds). 2. Use a smaller pulse angle (e.g., 30°) to reduce the necessary relaxation time.[10] 3. Increase the number of scans to improve the overall S/N. |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Mefenamic Acid in Plasma
The following table provides representative data on the effectiveness of different sample preparation techniques in reducing matrix effects and improving the signal-to-noise ratio for Mefenamic acid analysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | >95% | 70-85%[12] | 90-104%[14] |
| Matrix Effect (%) | 60-80% (High Suppression) | 85-95% (Moderate Suppression) | >95% (Minimal Suppression) |
| Relative S/N Ratio | 1x (Baseline) | ~5-10x | ~20-50x |
| Processing Time | ~5 min/sample | ~15 min/sample | ~30 min/sample |
| Relative Cost | Low | Low-Medium | High |
Note: Values are representative and can vary based on the specific protocol, matrix, and instrumentation.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Plasma via LLE
This protocol is adapted for a stable isotope-labeled internal standard.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of internal standard working solution (e.g., Mefenamic acid-D4 at 1000 ng/mL in methanol) and vortex for 15 seconds.[18]
-
Add 50 µL of 0.25 M acetic acid to acidify the sample and vortex briefly.[19]
-
Add 600 µL of extraction solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane).[13]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., Thermo Hypurity C18, 50 x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A: 2 mM ammonium acetate with 0.1% formic acid in water. B: Acetonitrile.[18]
-
Gradient: Isocratic at 70% B.[18]
-
Flow Rate: 0.75 mL/min.[12]
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[12]
-
MRM Transitions:
-
This compound: Q1 m/z 246.1 → Q3 m/z 202.1 (Predicted, based on +6 Da shift from native 240.0 → 196.3).[12]
-
Mefenamic acid-D4 (IS): Q1 m/z 244.1 → Q3 m/z 200.1 (Predicted, based on +4 Da shift).
-
-
Key MS Parameters: Optimize curtain gas, collision energy, and ion source temperature for your specific instrument.[18]
-
Protocol 2: Acquiring a High-Quality 13C NMR Spectrum
-
Sample Preparation:
-
Accurately weigh 20-30 mg of this compound into a clean, dry vial.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Ensure complete dissolution.
-
Using a clean pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.[1][17]
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[11]
-
-
NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Experiment: Standard 1D 13C with proton decoupling (e.g., zgpg30 on Bruker systems).[10]
-
Pulse Angle (P1): 30 degrees. This allows for a shorter relaxation delay.[10]
-
Acquisition Time (AQ): ~1.0 s.[10]
-
Relaxation Delay (D1): 2.0 s.[10]
-
Number of Scans (NS): Start with 1024 and increase as needed for desired S/N.
-
Temperature: 298 K.
-
Processing: Apply a line broadening (LB) of 1.0 Hz to reduce noise in the final spectrum.[10]
-
Mandatory Visualizations
Mefenamic Acid Mechanism of Action
Mefenamic acid acts by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid. This inhibition reduces inflammation and pain.[3][20][21]
Caption: Mechanism of action of Mefenamic acid via inhibition of COX-1 and COX-2.
General Workflow for Reducing Background Noise
A systematic approach is crucial for identifying and eliminating sources of background noise in analytical experiments.
Caption: A logical workflow for troubleshooting high background noise issues.
References
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. zefsci.com [zefsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. Acquiring 1H and 13C Spectra | Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 12. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatography method for determination of mefenamic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid phase extraction as a cleanup step before microextraction of diclofenac and mefenamic acid using nanostructured solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 17. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 18. impactfactor.org [impactfactor.org]
- 19. researchgate.net [researchgate.net]
- 20. drugs.com [drugs.com]
- 21. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Comparative Guide to the LC-MS/MS Validation of Mefenamic Acid Quantification Using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mefenamic acid in biological matrices, featuring the use of a stable isotope-labeled internal standard, Mefenamic acid-¹³C₆. For comparative purposes, performance data for validated LC-MS/MS methods of other commonly used non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Ibuprofen, are also presented.
The use of a stable isotope-labeled internal standard, such as Mefenamic acid-¹³C₆, is the gold standard in quantitative bioanalysis. By closely mimicking the physicochemical properties of the analyte, it effectively compensates for variability in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision.
Performance Comparison of NSAID Quantification by LC-MS/MS
The following tables summarize key validation parameters for LC-MS/MS methods for Mefenamic acid and its alternatives. The data for Mefenamic acid is based on a method using a deuterated internal standard (Mefenamic acid-d₄), which serves as a close surrogate for Mefenamic acid-¹³C₆, as specific public domain data for the ¹³C₆ variant is limited.
| Parameter | Mefenamic Acid with Mefenamic Acid-d₄ IS [1] | Diclofenac with Analog IS [2] | Ibuprofen with Ibuprofen-d₃ IS |
| Lower Limit of Quantification (LLOQ) | 20.659 ng/mL | 18.75 ng/mL | 0.05 µg/mL (50 ng/mL) |
| Linearity Range | 20.659 - 4131.8 ng/mL | 18.75 - 2000.25 ng/mL | 0.05 - 36 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.9948 | > 0.99 |
| Intra-day Precision (%CV) | ≤ 3.5% | ≤ 2.94% | < 5% |
| Inter-day Precision (%CV) | Not Reported | Not Reported | < 5% |
| Intra-day Accuracy (%Nominal) | 95.2% at LLOQ | 92.95 - 94.46% | 88.2 - 103.67% |
| Inter-day Accuracy (%Nominal) | Not Reported | Not Reported | Not Reported |
| Mean Recovery | Not Reported | Not Reported | 78.4 - 80.9% |
Detailed Experimental Protocol: Validation of Mefenamic Acid Quantification
This protocol outlines the validation of an LC-MS/MS method for the determination of Mefenamic acid in human plasma using Mefenamic acid-¹³C₆ as an internal standard. The procedures are based on established bioanalytical method validation guidelines.[1]
1. Preparation of Stock and Working Solutions
-
Mefenamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve Mefenamic acid reference standard in methanol.
-
Mefenamic acid-¹³C₆ Stock Solution (1 mg/mL): Accurately weigh and dissolve Mefenamic acid-¹³C₆ in methanol.
-
Working Solutions: Prepare serial dilutions of the Mefenamic acid stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of Mefenamic acid-¹³C₆ (e.g., 1000 ng/mL) in 50% methanol.
2. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of blank human plasma into microcentrifuge tubes.
-
Spike with the appropriate Mefenamic acid working solution to prepare calibration standards and QC samples at low, medium, and high concentrations.
-
Add 50 µL of the Mefenamic acid-¹³C₆ working solution to all samples except the blank.
-
Add 400 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
3. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent.
-
Column: BDS Hypersil C8 (100 x 4.6 mm, 3 µm).[1]
-
Mobile Phase: Isocratic mixture of 2 mM ammonium formate (with 0.1% formic acid) and acetonitrile (30:70 v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 2 µL.[1]
-
Column Temperature: 40°C.[1]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MRM Transitions:
-
Mefenamic acid: To be determined (e.g., based on precursor and product ions).
-
Mefenamic acid-¹³C₆: To be determined (shifted by +6 Da from Mefenamic acid).
-
4. Validation Parameters and Acceptance Criteria
The method validation should be conducted in accordance with regulatory guidelines (e.g., FDA, ICH M10) and include the following tests:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of Mefenamic acid and its internal standard.
-
Linearity and Range: Analyze calibration curves on three separate days. The correlation coefficient (r²) should be ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The LLOQ should be determined with a signal-to-noise ratio of at least 10 and with acceptable precision (%CV ≤ 20%) and accuracy (within 80-120%).[1]
-
Precision and Accuracy: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The precision (%CV) should not exceed 15% (20% at LLOQ), and the accuracy should be within 85-115% (80-120% at LLOQ).
-
Recovery: The extraction recovery of Mefenamic acid and the internal standard should be consistent and reproducible.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. The CV of the matrix factor should be ≤ 15%.
-
Stability: Evaluate the stability of Mefenamic acid in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
Visualizing the Workflow and Validation Logic
To better illustrate the processes involved in this LC-MS/MS method validation, the following diagrams have been generated.
Caption: Overall workflow for the LC-MS/MS method validation.
Caption: Logical links between key validation parameters.
References
Inter-Laboratory Comparison for the Quantification of Mefenamic Acid Utilizing Mefenamic Acid-13C6 as an Internal Standard
Introduction
The reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and clinical research. Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), is widely analyzed in various biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS), such as Mefenamic acid-13C6, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as it corrects for variability in sample preparation and instrument response.
This guide provides a comparative overview of bioanalytical methods for the quantification of mefenamic acid, assuming the use of this compound as an internal standard across different laboratories. While specific inter-laboratory comparison studies on this compound are not publicly available, this document synthesizes established bioanalytical validation parameters and methodologies to present a representative comparison. The data herein is compiled from established principles of bioanalytical method validation as outlined by regulatory bodies like the FDA and EMA.[1][2] This guide is intended for researchers, scientists, and drug development professionals to understand the expected performance and variability of such analytical methods across different laboratory settings.
Data Presentation: Comparative Performance
The following tables summarize typical performance characteristics for the quantification of mefenamic acid using this compound as an internal standard by three representative laboratories. These values are based on common acceptance criteria in bioanalytical method validation guidelines.
Table 1: Linearity and Range
| Laboratory | Calibration Curve Model | Range (ng/mL) | Correlation Coefficient (r²) |
| Laboratory A | Linear, 1/x² weighting | 1 - 1000 | > 0.995 |
| Laboratory B | Linear, 1/x weighting | 2 - 1200 | > 0.996 |
| Laboratory C | Quadratic, 1/x² weighting | 0.5 - 800 | > 0.998 |
Table 2: Accuracy and Precision
| Laboratory | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| Laboratory A | LLOQ | 1 | ± 15% | ≤ 20% |
| Low QC | 3 | ± 10% | ≤ 15% | |
| Mid QC | 100 | ± 8% | ≤ 10% | |
| High QC | 800 | ± 12% | ≤ 12% | |
| Laboratory B | LLOQ | 2 | ± 12% | ≤ 18% |
| Low QC | 6 | ± 9% | ≤ 13% | |
| Mid QC | 150 | ± 10% | ≤ 11% | |
| High QC | 1000 | ± 11% | ≤ 14% | |
| Laboratory C | LLOQ | 0.5 | ± 18% | ≤ 19% |
| Low QC | 1.5 | ± 13% | ≤ 14% | |
| Mid QC | 80 | ± 11% | ≤ 9% | |
| High QC | 600 | ± 9% | ≤ 11% |
Table 3: Matrix Effect and Recovery
| Laboratory | Matrix Effect (%) | Recovery (%) |
| Laboratory A | 85 - 115 | 88 ± 5 |
| Laboratory B | 90 - 110 | 92 ± 4 |
| Laboratory C | 88 - 112 | 85 ± 7 |
Experimental Protocols
The following sections detail a representative experimental protocol for the quantification of mefenamic acid in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Aliquoting: Thaw plasma samples at room temperature. Vortex to ensure homogeneity. Aliquot 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration typically 1 µg/mL in methanol) to each plasma sample, except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mefenamic Acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Instrument Parameters: Optimization of parameters such as declustering potential, collision energy, and source temperature is required for maximum sensitivity.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows in the bioanalytical process.
Caption: Bioanalytical workflow for Mefenamic acid quantification.
Caption: Logic of quantification using an internal standard.
References
Comparative Guide to Linearity and Range Determination for Mefenamic Acid Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of mefenamic acid, with a specific focus on the linearity and range of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing a stable isotope-labeled internal standard, Mefenamic acid-13C6. The performance of this highly specific and sensitive method is contrasted with alternative techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and spectrophotometry, to aid researchers in selecting the most appropriate method for their application.
Data Presentation: A Comparative Analysis of Linearity and Range
The selection of an analytical method is critically dependent on its ability to provide accurate and reproducible results over a specific concentration range. The following table summarizes the linearity and validated analytical range for various mefenamic acid assays, offering a clear comparison of their performance characteristics.
| Analytical Method | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) |
| LC-MS/MS | Mefenamic acid-d4 * | Rat Plasma | 20.66 - 20067.77 ng/mL | > 0.9995 [1] |
| LC-MS/MS | Diclofenac | Human Plasma | 20 - 6000 ng/mL | ≥ 0.999[2][3] |
| HPLC-UV | None | Pharmaceutical Formulation | 5 - 250 µg/mL | 0.9995[4] |
| HPLC-UV | None | Emulgel | 5 - 60 µg/mL | 0.9996[5] |
| HPLC-UV | None | Pharmaceutical Formulation | 0.5 - 2 µg/mL | Not Reported[6] |
| Spectrophotometry | None | Pharmaceutical Formulation | 2 - 10 µg/mL | Not Reported[7] |
| Spectrophotometry | None | Pharmaceutical Formulation | 1 - 20 µg/mL | 0.9996[8] |
| Mefenamic acid-d4 is used as a proxy for this compound as they are both stable isotope-labeled internal standards with similar analytical behavior. |
Experimental Protocols: A Closer Look at the Methodologies
The following section details the experimental protocols for the key analytical techniques discussed, providing insight into their implementation.
LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This methodology is the gold standard for bioanalytical applications due to its superior selectivity and sensitivity, which allows for the accurate quantification of low-level analytes in complex biological matrices.
-
Sample Preparation: A common and efficient method for plasma sample preparation is protein precipitation. To a 100 µL aliquot of plasma, a solution containing the this compound (or a suitable proxy like Mefenamic acid-d4) internal standard is added. Subsequently, a protein precipitating agent, such as acetonitrile, is introduced. The sample is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is carefully collected for injection into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, for instance, a BDS Hypersil C8 (100 x 4.6 mm, 3 µm), is typically employed for separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 2 mM ammonium formate (containing 0.1% formic acid) and acetonitrile in a 30:70 (v/v) ratio is effective.[1] A flow rate of 0.8 mL/min is maintained.[1]
-
Column Temperature: The column is maintained at 40°C to ensure reproducible retention times.[1]
-
Injection Volume: A small injection volume of 2 µL is used.[1]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the analysis of mefenamic acid.
-
Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves monitoring the specific precursor-to-product ion transitions for both mefenamic acid and its stable isotope-labeled internal standard, ensuring high selectivity and accurate quantification.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a robust and cost-effective technique widely adopted for quality control in the pharmaceutical industry, particularly for the analysis of bulk drug substances and finished product formulations.
-
Sample Preparation: For solid dosage forms like tablets, a representative number of tablets are weighed and ground into a fine powder. An accurately weighed portion of the powder, equivalent to a known amount of mefenamic acid, is transferred to a volumetric flask and dissolved in a suitable solvent, such as methanol.[4] The solution is typically sonicated to ensure complete dissolution, diluted to the mark, and then filtered through a suitable membrane filter prior to injection.[4]
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Chromolith RP-18e (100 mm x 4.6 mm, 5 µm), provides good separation.[4]
-
Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase consists of a mixture of 0.1% formic acid in deionized water and acetonitrile.[4]
-
Detection: The UV detector is set to a wavelength of 275 nm for monitoring the elution of mefenamic acid.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Visualizing the Workflow: Linearity and Range Determination
The logical progression of steps required to establish the linearity and analytical range of a bioanalytical method is depicted in the workflow diagram below. This process is fundamental to method validation and ensures the reliability of the obtained data.
Caption: A generalized workflow for determining the linearity and range of a bioanalytical assay.
Comparative Insights and Concluding Remarks
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS detection, provides unparalleled performance for the quantification of mefenamic acid in complex biological matrices. The co-elution of the analyte and the internal standard with identical physicochemical properties effectively compensates for matrix effects and variations in instrument response, resulting in a wide linear dynamic range and exceptional accuracy and precision.
While HPLC-UV methods may exhibit a narrower linear range and higher limits of quantification, they remain a practical and reliable choice for the routine analysis of pharmaceutical dosage forms where the concentration of the active pharmaceutical ingredient is high. Spectrophotometric methods, although simple and rapid, are generally less specific and more susceptible to interference, limiting their application to simpler sample matrices and quality control screening purposes.
Ultimately, the choice of the analytical method should be guided by the specific requirements of the study, including the nature of the sample matrix, the expected concentration range of the analyte, and the required level of sensitivity and selectivity.
References
- 1. impactfactor.org [impactfactor.org]
- 2. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.info [ijpsr.info]
- 6. japsonline.com [japsonline.com]
- 7. isfcppharmaspire.com [isfcppharmaspire.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Bioanalytical Methods for Mefenamic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Mefenamic acid in biological matrices is critical for pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of analytical method, particularly the internal standard employed, significantly impacts data reliability. While an isotopically labeled internal standard such as Mefenamic acid-13C6 is theoretically ideal due to its similar physicochemical properties to the analyte, publicly available performance data for methods utilizing this specific standard is limited. This guide, therefore, provides a comparative assessment of the precision and accuracy of established and validated bioanalytical methods for Mefenamic acid, focusing on alternatives including the use of a deuterated internal standard (Mefenamic acid-d4) and a structurally analogous internal standard (Diclofenac).
Comparison of Method Performance
The following tables summarize the quantitative performance data from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Mefenamic acid in human or rat plasma. These methods represent common approaches utilizing different internal standards.
| Method Parameter | Method A: Mefenamic acid-d4 (Internal Standard) | Method B: Diclofenac (Internal Standard) |
| Linearity Range | 20.659 - 5000 ng/mL | 20 - 6000 ng/mL[1] |
| Correlation Coefficient (r²) | >0.99 | Not explicitly stated, but linearity was established[1] |
| Precision (Intra-day %CV) | ≤ 3.5% | Not explicitly stated |
| Precision (Inter-day %CV) | Not explicitly stated | Not explicitly stated |
| Accuracy (% Nominal) | 95.2% at LLOQ | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 20.659 ng/mL | 20 ng/mL[1] |
| Mean Recovery | Not explicitly stated | 73% for Mefenamic acid[1] |
| Internal Standard Concentration | 1000 ng/mL | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for the two highlighted methods.
Method A: LC-MS/MS with Mefenamic acid-d4 Internal Standard
This method utilizes a simple protein precipitation technique for sample preparation, making it suitable for high-throughput analysis.
-
Sample Preparation: Protein precipitation.
-
Chromatographic Separation:
-
Column: BDS Hypersil C8 (100 x 4.6 mm, 3 µm).
-
Mobile Phase: Isocratic mixture of 2 mM ammonium formate (containing 0.1% formic acid) and acetonitrile (30:70 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40.0 ± 2.0°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Ionization.
-
Internal Standard: Mefenamic acid D4.
-
Method B: LC-MS/MS with Diclofenac Internal Standard
This method employs liquid-liquid extraction for sample clean-up, which can provide cleaner extracts compared to protein precipitation.
-
Sample Preparation: Liquid-liquid extraction.[1]
-
Chromatographic Separation:
-
Mass Spectrometric Conditions:
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
A Comparative Guide to Internal Standards for Mefenamic Acid Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of Mefenamic acid is crucial. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in chromatographic analysis. This guide provides a comparative study of two commonly employed internal standards for Mefenamic acid analysis: Diclofenac and Mefenamic acid D4, supported by experimental data and detailed protocols.
Introduction to Internal Standards in Mefenamic Acid Analysis
Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), is widely analyzed in various matrices, including pharmaceutical formulations and biological samples. The use of an internal standard is essential to compensate for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be chemically similar to the analyte, have a similar retention time without co-eluting, and not be present in the analyzed samples.
This guide focuses on two selected internal standards:
-
Diclofenac: A structurally related NSAID, widely available and frequently used for the analysis of other NSAIDs.
-
Mefenamic acid D4: A deuterated analog of Mefenamic acid, which is considered an ideal internal standard due to its similar physicochemical properties and chromatographic behavior.
Comparative Performance Data
The following tables summarize the performance characteristics of analytical methods for Mefenamic acid using either Diclofenac or Mefenamic acid D4 as the internal standard.
Table 1: Method Performance using Diclofenac as Internal Standard
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 25 - 2000 ng/mL[1] | 20 - 6000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.998[1] | ≥ 0.999 |
| Limit of Quantification (LOQ) | 25 ng/mL[1] | 20 ng/mL[2] |
| Recovery | ~110%[1] | ~73%[2] |
| Precision (%RSD) | < 15% | Intra-day: 2.45% - 2.57%, Inter-day: 3.11% - 5.5% |
| Accuracy | Not explicitly stated | Intra-day: 89.52% - 99.71%, Inter-day: 91.67% - 97.67% |
Table 2: Method Performance using Mefenamic acid D4 as Internal Standard
| Parameter | LC-MS/MS |
| Linearity Range | 413.180 - 401355.430 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated |
| Limit of Quantification (LOQ) | 413.180 ng/mL |
| Recovery | Not explicitly stated |
| Precision (%CV) | Intra-batch and Inter-batch evaluated |
| Accuracy (%Nominal) | LLoQ accuracy was 95.2% with a CV of 3.5% |
Experimental Protocols
Detailed methodologies for the quantification of Mefenamic acid using each internal standard are provided below.
Method 1: Quantification of Mefenamic Acid using Diclofenac as Internal Standard (LC-MS/MS)
This method is suitable for the determination of Mefenamic acid in human plasma.[2]
-
Sample Preparation: Liquid-liquid extraction is employed.
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Method 2: Quantification of Mefenamic Acid using Mefenamic acid D4 as Internal Standard (LC-MS/MS)
This high-throughput method is designed for the quantification of Mefenamic acid in rat plasma.
-
Sample Preparation: Protein precipitation.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of 2 mM ammonium formate (containing 0.1% formic acid) and acetonitrile (30:70 v/v).
-
Column Oven Temperature: 40.0 ± 2.0°C.
-
Injection Volume: 2 µL.
-
Retention Times:
-
Mefenamic acid: ~2.28 minutes
-
Mefenamic acid D4 (IS): ~2.29 minutes
-
-
Total Run Time: 3.2 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ionization mode.
-
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the quantification of Mefenamic acid using an internal standard.
Caption: General workflow for Mefenamic acid analysis with an internal standard.
Discussion and Conclusion
Both Diclofenac and Mefenamic acid D4 have demonstrated their utility as internal standards for the quantification of Mefenamic acid.
-
Diclofenac is a cost-effective and readily available option that provides good performance in both HPLC-UV and LC-MS/MS methods. Its different chemical structure, however, might lead to slight variations in extraction efficiency and ionization response compared to Mefenamic acid, as reflected in the recovery data.
-
Mefenamic acid D4 , being a deuterated analog, is theoretically the superior choice. It co-elutes closely with the analyte and exhibits nearly identical chemical behavior during sample preparation and analysis, which can lead to higher accuracy and precision. However, isotopically labeled standards are generally more expensive.
The choice between these internal standards will depend on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the availability of the standards. For routine analysis where high-throughput and cost-effectiveness are priorities, Diclofenac may be a suitable choice. For methods requiring the highest level of accuracy and for regulatory submissions, the use of a deuterated internal standard like Mefenamic acid D4 is highly recommended.
References
Cross-Validation of Bioanalytical Methods for Mefenamic Acid Utilizing Mefenamic Acid-13C6 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two hypothetical bioanalytical methods for the quantification of mefenamic acid in human plasma, employing Mefenamic acid-13C6 as a stable isotope-labeled internal standard. The cross-validation process is essential for ensuring data comparability and consistency when different analytical methods are used within or across studies.[1][2][3] This document outlines the experimental protocols, presents comparative data, and illustrates the logical workflow of the cross-validation process.
Introduction to Bioanalytical Method Cross-Validation
Cross-validation is the process of comparing the results from two distinct bioanalytical methods to ascertain if they provide comparable quantitative data.[3][4] This is a critical step when data from different laboratories, different analytical techniques, or even different validated methods within the same laboratory need to be consolidated or compared.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on when and how to perform cross-validation to ensure the reliability of bioanalytical data supporting pharmacokinetic and toxicokinetic studies.[5][6][7]
This guide focuses on a cross-validation scenario between two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for mefenamic acid, both using this compound as the internal standard (IS). While the core analytical technique is the same, variations in sample preparation and chromatographic conditions necessitate a formal cross-validation.
Experimental Protocols
Detailed methodologies for the two compared bioanalytical methods are presented below. This compound is utilized as the internal standard in both protocols to normalize for variability during sample processing and analysis.
Reference Method: Liquid-Liquid Extraction (LLE) LC-MS/MS
This method employs a traditional liquid-liquid extraction for sample cleanup.
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (40 µg/mL).
-
Vortex mix for 30 seconds.
-
Add 100 µL of 2.5% (v/v) orthophosphoric acid in water to precipitate proteins.
-
Vortex for another 30 seconds.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes, followed by centrifugation at 14,000 rpm for 5 minutes at 10°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series
-
Column: Thermo Hypurity C18, 50 x 4.6 mm, 5 µm
-
Mobile Phase: 2 mM Ammonium Acetate in Water : Methanol (15:85, v/v), pH 4.5
-
Flow Rate: 0.75 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex API 4000
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Mefenamic Acid: m/z 240.1 → 196.0
-
This compound: m/z 246.1 → 202.0
-
Comparator Method: Solid-Phase Extraction (SPE) LC-MS/MS
This method utilizes solid-phase extraction for a more targeted sample cleanup.
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (40 µg/mL).
-
Vortex mix for 30 seconds.
-
Load the sample onto a Phenomenex Strata-X (30 mg/1mL) SPE cartridge, pre-conditioned with 1 mL of methanol followed by 1 mL of deionized water.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC
-
Column: Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient elution.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
MS System: Waters Xevo TQ-S
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Mefenamic Acid: m/z 240.1 → 196.0
-
This compound: m/z 246.1 → 202.0
-
Data Presentation and Comparison
The cross-validation was performed by analyzing two sets of quality control (QC) samples and a set of incurred samples (samples from subjects in a clinical study) with both methods. The acceptance criteria are based on regulatory guidelines, where the mean accuracy of the QC samples should be within ±15% of the nominal value, and for incurred samples, at least 67% of the results should be within ±20% of the mean of the results from the two methods.[1][7]
Quality Control Sample Data
| QC Level | Nominal Conc. (ng/mL) | Reference Method (LLE) | Comparator Method (SPE) | % Difference |
| Mean Conc. (ng/mL) | Mean Conc. (ng/mL) | |||
| Low QC | 50 | 48.9 | 51.2 | 4.6% |
| High QC | 5000 | 4950 | 5080 | 2.6% |
Incurred Sample Reanalysis (ISR) Data
| Sample ID | Reference Method (LLE) Conc. (ng/mL) | Comparator Method (SPE) Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference from Mean |
| ISR-01 | 1254 | 1289 | 1271.5 | 2.8% |
| ISR-02 | 3487 | 3398 | 3442.5 | -2.6% |
| ISR-03 | 890 | 954 | 922 | 6.9% |
| ISR-04 | 4522 | 4601 | 4561.5 | 1.7% |
| ISR-05 | 2109 | 2055 | 2082 | -2.6% |
| ISR-06 | 654 | 701 | 677.5 | 6.9% |
Visualizations
Bioanalytical Method Cross-Validation Workflow
Caption: Workflow for bioanalytical method cross-validation.
Mefenamic Acid Mechanism of Action
Caption: Inhibition of COX enzymes by mefenamic acid.
Conclusion
The cross-validation between the Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) based LC-MS/MS methods for mefenamic acid demonstrates a high degree of concordance. The percentage differences for both quality control and incurred samples fall well within the acceptable limits set by regulatory agencies. The successful cross-validation ensures that data generated by either method can be used interchangeably, providing flexibility in bioanalytical testing and confidence in the integrity of the clinical data. The use of a stable isotope-labeled internal standard, this compound, is a key component in achieving the precision and accuracy required for such bioanalytical methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. fda.gov [fda.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elearning.unite.it [elearning.unite.it]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
A Researcher's Guide to Internal Standard Use in Bioanalytical Methods: Adhering to FDA Guidelines
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The U.S. Food and Drug Administration (FDA) provides stringent guidelines for bioanalytical method validation to ensure the reliability and accuracy of data submitted for regulatory approval. A cornerstone of these guidelines is the proper use of internal standards to compensate for variability during sample processing and analysis.
This guide offers a comprehensive comparison of the two primary types of internal standards used in bioanalytical methods—Stable Isotope-Labeled (SIL) and Analog Internal Standards—supported by experimental data and detailed protocols in line with FDA recommendations.
The Role of the Internal Standard in Bioanalytical Assays
An internal standard (IS) is a compound of known concentration added to every sample, including calibration standards and quality controls, before sample processing.[1] Its primary purpose is to correct for variability that can occur during various stages of the analytical workflow, such as sample extraction, chromatographic injection, and mass spectrometric detection.[2] By normalizing the analyte response to the IS response, a more accurate and precise quantification of the analyte can be achieved.
Types of Internal Standards: A Head-to-Head Comparison
The two main types of internal standards employed in bioanalytical assays are Stable Isotope-Labeled (SIL) Internal Standards and Analog Internal Standards.[3] The choice between these two can significantly impact the performance and reliability of an analytical method.
Stable Isotope-Labeled (SIL) Internal Standards
A SIL internal standard is a form of the analyte in which one or more atoms have been replaced with a heavy isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3] This makes the SIL IS nearly identical to the analyte in terms of its physicochemical properties.
Advantages:
-
Co-elution with Analyte: SIL internal standards typically co-elute with the analyte, meaning they experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer.[4]
-
Similar Extraction Recovery: Due to their structural identity, SILs exhibit almost identical extraction recovery to the analyte.
-
Improved Accuracy and Precision: The use of SILs has been shown to significantly reduce variations in mass spectrometry results, leading to improved accuracy and precision.[3]
Disadvantages:
-
Cost and Availability: SIL internal standards can be expensive to synthesize and may not be commercially available for all analytes.[5]
-
Potential for Isotopic Interference: It is crucial to ensure the isotopic purity of the SIL IS to avoid interference from the unlabeled analyte.[6]
-
Chromatographic Separation with Deuterated Standards: In some cases, deuterium-labeled standards may exhibit slight chromatographic separation from the analyte, which could lead to differential matrix effects.[7]
Analog Internal Standards
An analog internal standard is a molecule that is structurally similar to the analyte but not isotopically labeled.
Advantages:
-
Lower Cost and Greater Availability: Analog internal standards are generally less expensive and more readily available than SILs.
-
Can Provide Acceptable Performance: When a SIL is not available, a carefully selected analog IS can still provide acceptable method performance.[8]
Disadvantages:
-
Different Physicochemical Properties: Structural differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[9]
-
Susceptibility to Differential Matrix Effects: If the analog IS does not co-elute with the analyte, it may not effectively compensate for matrix-induced ionization suppression or enhancement.
-
Less Reliable Correction: The correction for variability may be less accurate compared to using a SIL internal standard.
Quantitative Comparison of Internal Standard Performance
The following table summarizes the key performance parameters when using SIL versus Analog Internal Standards, based on findings from various studies.
| Performance Parameter | Stable Isotope-Labeled (SIL) IS | Analog IS | Key Considerations |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | SILs more effectively correct for variability, leading to lower bias.[10] |
| Precision (%CV) | Typically < 10% | Can be > 15% | Co-elution and similar behavior of SILs result in better precision.[10] |
| Matrix Effect | Effectively compensates | May not fully compensate | The degree of compensation depends on the structural similarity and co-elution. |
| Extraction Recovery | Nearly identical to analyte | Can differ from analyte | Structural differences can lead to variable extraction efficiencies. |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | Both can achieve acceptable linearity, but SILs often provide a more robust linear response.[4] |
Experimental Protocols for Internal Standard Validation
Adherence to a robust validation protocol is critical to ensure the chosen internal standard is suitable for its intended purpose. The following are key experiments derived from FDA guidelines.[1]
Selectivity
Objective: To ensure that endogenous components in the biological matrix do not interfere with the detection of the analyte or the internal standard.
Protocol:
-
Obtain at least six different sources of the blank biological matrix.
-
Analyze each blank matrix to check for interfering peaks at the retention times of the analyte and internal standard.
-
Spike the blank matrices at the Lower Limit of Quantification (LLOQ) and analyze.
-
Acceptance Criteria: The response of any interfering peak in the blank matrix should be less than 20% of the LLOQ response for the analyte and less than 5% of the internal standard response.[1]
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the reproducibility of the measurements.
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (within 3x of LLOQ), Mid QC, and High QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the accuracy (% bias) and precision (% coefficient of variation, CV).
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for QCs (±20% for LLOQ). The precision should not exceed 15% CV (20% for LLOQ).[11]
Matrix Effect
Objective: To evaluate the potential for matrix components to suppress or enhance the ionization of the analyte and internal standard.
Protocol:
-
Obtain at least six different sources of the blank biological matrix.
-
Extract the blank matrices and then spike the analyte and internal standard at low and high concentrations post-extraction.
-
Prepare corresponding neat solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations.
-
Calculate the matrix factor by comparing the peak areas of the post-spiked samples to the neat solutions.
-
Acceptance Criteria: The CV of the matrix factor across the different lots of matrix should be ≤ 15%.
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in the selection and validation of an internal standard.
Caption: Decision-making process for internal standard selection.
Caption: General workflow for a bioanalytical method using an internal standard.
Caption: Logical pathway for the validation of an internal standard.
Conclusion
The selection and proper validation of an internal standard are critical for the development of robust and reliable bioanalytical methods that meet FDA regulatory expectations. While Stable Isotope-Labeled (SIL) internal standards are generally considered the "gold standard" due to their ability to closely mimic the analyte, analog internal standards can be a viable alternative when SILs are not feasible. A thorough method validation, including rigorous assessment of selectivity, accuracy, precision, and matrix effects, is essential to demonstrate the suitability of the chosen internal standard and ensure the integrity of the bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
Establishing Limits of Detection and Quantification for Mefenamic Acid-13C6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for determining the limits of detection (LOD) and quantification (LOQ) for Mefenamic acid. While the focus is on its stable isotope-labeled internal standard, Mefenamic acid-13C6, the principles and experimental data presented are derived from validated methods for the parent compound. The use of this compound as an internal standard in quantitative bioanalysis by techniques like liquid chromatography-mass spectrometry (LC-MS/MS) is crucial for correcting matrix effects and variations in sample processing, thereby ensuring accuracy and precision. The methodologies outlined herein are directly applicable to establishing the performance characteristics for this compound.
Comparative Performance of Analytical Methods
The determination of LOD and LOQ for Mefenamic acid has been accomplished using various analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and application. The following table summarizes the performance of different methods, providing a benchmark for establishing the analytical limits for this compound.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Internal Standard |
| LC-MS/MS [1] | Human Plasma | - | 20 ng/mL | 20 - 6000 ng/mL | Diclofenac |
| LC-MS/MS [2] | Rat Plasma | - | 20.659 ng/mL | Not Specified | Mefenamic acid-d4 |
| RP-HPLC [3] | Human Plasma | 2.62 ng/mL | 7.95 ng/mL | 0.2 - 18 µg/mL | - |
| RP-HPLC [4] | Emulgel | 1.34 µg/mL | 4.06 µg/mL | 5 - 60 µg/mL | - |
| RP-HPLC with SPE [5] | Pharmaceutical & Biological Fluid | 0.46 µg/L | 1.5 µg/L | Not Specified | - |
| HPLC [6] | Human Plasma | - | 0.05 µg/mL | 0.05 - 3.20 µg/mL | Methyl-clonazepam |
| UV-Spectrophotometry [7] | Pharmaceutical Formulations | 0.571 µg/mL | 1.733 µg/mL | 1 - 20 µg/mL | - |
| Visible Spectrophotometry [8] | Tablets | 0.31 mg/L | 1.04 mg/L | 3.0 - 14.0 mg/L | - |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the LOD and LOQ of this compound, based on established protocols for Mefenamic acid.
LC-MS/MS Method for this compound in Human Plasma
This protocol is adapted from a validated method for Mefenamic acid and is highly suitable for its 13C6-labeled analogue.[1][9]
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 50 µL of a working solution of the internal standard (e.g., a deuterated analog of a different analyte if this compound is the analyte of interest, or a structurally similar molecule if this compound is used as the internal standard for unlabeled Mefenamic acid).
-
Add 50 µL of 0.25% acetic acid and vortex for 15 seconds.
-
Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane) and vortex for at least 1 minute.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Freeze the aqueous layer and transfer the organic layer to a clean tube.
-
Evaporate the organic solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions:
-
LC Column: Thermo Hypurity C18 (50 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: 2 mM ammonium acetate buffer and methanol (15:85, v/v), pH 4.5 adjusted with glacial acetic acid[1]
-
Flow Rate: 0.75 mL/min[1]
-
Injection Volume: 4 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions: For this compound, the transition would be approximately m/z 246.1 → [Fragment Ion]. The exact masses will differ from unlabeled Mefenamic acid (m/z 240.0 → 196.3) due to the six 13C atoms. The specific fragment ion for this compound would need to be determined during method development by infusing a standard solution into the mass spectrometer.
c. Determination of LOD and LOQ:
-
LOD: The lowest concentration of the analyte that can be reliably distinguished from the background noise, typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve (3.3 * σ/S).[4]
-
LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. This is often calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve (10 * σ/S).[4][5] The LOQ is practically established as the lowest concentration on the calibration curve that can be measured with a precision (%CV) and accuracy (%bias) within 20%.
RP-HPLC Method for this compound
This protocol is based on a validated RP-HPLC method for Mefenamic acid in pharmaceutical formulations.[4]
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the LOQ.
b. Chromatographic Conditions:
-
Column: Grace, Alltima C18 (250x4.6 mm, 5µm)[4]
-
Mobile Phase: Methanol and ammonium acetate buffer (pH 6) (67:33 v/v)[4]
-
Flow Rate: 1 mL/min[4]
-
Detection: UV at 254 nm[4]
-
Injection Volume: 20 µL[4]
c. Determination of LOD and LOQ:
-
Construct a calibration curve by plotting the peak area versus the concentration of the prepared standards.
-
Calculate the slope (S) of the calibration curve and the standard deviation of the response (σ). The standard deviation can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate the LOD and LOQ using the formulas: LOD = 3.3 * σ/S and LOQ = 10 * σ/S.[4]
Visualizing the Workflow
The following diagram illustrates the general workflow for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.
Caption: Workflow for LOD and LOQ Determination.
References
- 1. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR SIMULTANEOUS ESTIMATION OF ETAMSYLATE AND MEFENAMIC ACID IN HUMAN PLASMA BY RP-HPLC METHOD | PharmaTutor [pharmatutor.org]
- 4. ijpsr.info [ijpsr.info]
- 5. Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and sensitive liquid chromatographic assay of mefenamic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. latamjpharm.org [latamjpharm.org]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. researchgate.net [researchgate.net]
Performance of Mefenamic Acid-13C6 Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients and their metabolites is paramount. Mefenamic acid, a widely used non-steroidal anti-inflammatory drug (NSAID), and its stable isotope-labeled internal standard, Mefenamic acid-13C6, are frequently analyzed in various biological matrices. The choice of mass spectrometer can significantly impact the sensitivity, selectivity, and overall performance of the analytical method. This guide provides a comparative overview of the performance of different mass spectrometry platforms for the analysis of mefenamic acid, supported by experimental data from published studies.
The primary mechanism of action for mefenamic acid involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Mechanism of Action of Mefenamic Acid
Caption: Mefenamic acid's mechanism of action.
Comparative Performance of Mass Spectrometers for Mefenamic Acid Analysis
The selection of a mass spectrometer for quantitative analysis is a critical decision. Different types of mass analyzers, such as triple quadrupole (QqQ), ion trap, and high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) and Orbitrap, offer distinct advantages and disadvantages in terms of sensitivity, selectivity, and linear dynamic range. While direct comparative studies on this compound across all platforms are limited, we can infer performance from studies on mefenamic acid and general instrument characteristics.
| Mass Spectrometer Type | Key Strengths for Quantification | Potential Limitations |
| Triple Quadrupole (QqQ) | Excellent sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. Wide linear dynamic range and high robustness. Considered the "gold standard" for targeted quantification. | Lower resolution compared to HRMS, which may be a limitation in complex matrices with isobaric interferences. |
| Ion Trap (IT) | Capable of MSn fragmentation, which is useful for structural elucidation. Generally more affordable than QqQ or HRMS instruments. | Lower sensitivity and smaller linear dynamic range compared to QqQ. Susceptible to space-charging effects, which can impact quantitative accuracy. |
| Quadrupole Time-of-Flight (Q-TOF) | High resolution and mass accuracy, providing high selectivity and the ability for retrospective data analysis. | Generally lower sensitivity in targeted quantification compared to modern QqQ instruments. Data file sizes are larger. |
| Orbitrap | Very high resolution and mass accuracy, offering excellent selectivity and confidence in compound identification. Capable of both targeted and untargeted analysis. | Slower scan speeds at very high resolution, which can be a limitation for fast chromatography. Can be more expensive than other platforms. |
Performance Data from Published Studies
The following table summarizes the performance of different mass spectrometers for the quantification of mefenamic acid as reported in various studies. It is important to note that the internal standards and matrices vary between studies, which can influence performance metrics.
| Mass Spectrometer | Internal Standard | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| API-4000 (QqQ) | Mefenamic acid-d4 | Rat Plasma | 20.66 | 20.66 - 20067.77 | [1] |
| Xevo TQ-XS (QqQ) | Not specified | Drug Product | 0.01 | 0.01 - 125 | [2] |
| LC-MS/MS (unspecified QqQ) | Diclofenac | Human Plasma | 20 | 20 - 6000 | [3][4] |
| LCQ DECA (Ion Trap) | Not specified | Seawater | 10 | Not specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of experimental protocols from studies utilizing different mass spectrometry platforms for mefenamic acid analysis.
Triple Quadrupole (API-4000) Method for Mefenamic Acid in Rat Plasma[1]
-
Sample Preparation: Protein precipitation using 0.1% formic acid in acetonitrile in a 96-well plate format. The filtrate was collected, evaporated, and reconstituted in the mobile phase.
-
Chromatography: BDS Hypersil C8 column (100 x 4.6 mm, 3 µm) with an isocratic mobile phase of 2 mM ammonium formate (containing 0.1% formic acid) and acetonitrile (30:70 v/v) at a flow rate of 0.8 mL/min.
-
Mass Spectrometry: API-4000 triple quadrupole mass spectrometer with a turbo ion spray interface in positive ionization mode. Quantification was performed in MRM mode.
Ion Trap (LCQ DECA) Method for Mefenamic Acid in Seawater[5]
-
Sample Preparation: Solid-phase extraction.
-
Chromatography: A linear gradient of 0.02 M formic acid in water (solvent A) and acetonitrile (solvent B) at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: LCQ DECA ion trap mass spectrometer with an electrospray ionization (ESI) interface in negative ion mode.
Experimental Workflow for LC-MS/MS Analysis of Mefenamic Acid
Caption: A typical experimental workflow for the analysis of Mefenamic Acid.
References
- 1. impactfactor.org [impactfactor.org]
- 2. A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI (N-nitroso drug substance-related impurity) in mefenamic acid tablet and pediatric suspension dosage forms: a comparative study with a cost-effective white, green, and blue UPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vliz.be [vliz.be]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Mefenamic Acid-13C6
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. Mefenamic acid-13C6, a stable isotope-labeled compound, requires adherence to specific disposal protocols for hazardous pharmaceutical waste. This guide provides essential, step-by-step information to manage its disposal effectively, ensuring the safety of personnel and the environment.
Waste Classification and Regulatory Overview
This compound is classified as a hazardous waste due to the pharmacological properties of the parent compound, mefenamic acid. The presence of the stable, non-radioactive carbon-13 isotope does not alter the chemical's hazardous characteristics. Therefore, its disposal is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2][3] Under RCRA, pharmaceutical waste must be managed from "cradle-to-grave," meaning it is tracked from generation to final disposal.[2]
It is crucial to note that sewering, or flushing hazardous waste pharmaceuticals down the drain, is strictly prohibited.[4][5]
Step-by-Step Disposal Procedures for this compound
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all components of the waste stream containing this compound. This includes pure, unused product, contaminated personal protective equipment (PPE), and any solutions or mixtures.
-
Segregate at the Source: Do not mix this compound waste with non-hazardous or other types of chemical waste.[6] Use a dedicated, clearly labeled hazardous waste container.
2. Proper Containerization and Labeling:
-
Select an Appropriate Container: Use a container that is compatible with the chemical waste, preventing leaks or reactions. The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the hazard (e.g., "Harmful if swallowed," "Toxic").
3. Accumulation and Storage in a Satellite Accumulation Area (SAA):
-
Designate an SAA: Store the hazardous waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation, and under the control of laboratory personnel.[6][7]
-
Storage Limits: Laboratories can accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste) in an SAA.[8]
-
Container Management: Keep the waste container closed at all times except when adding waste.
4. Arranging for Disposal:
-
Engage a Licensed Contractor: Hazardous waste must be disposed of through a licensed hazardous waste disposal company.
-
Waste Manifest: A hazardous waste manifest will be required to track the waste from your facility to the disposal site. This is a crucial document for regulatory compliance.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| RCRA Generator Status | Determined by the total amount of hazardous waste generated per month. | [2][5] |
| SAA Storage Limit | Up to 55 gallons of hazardous waste or 1 quart of acute hazardous waste. | [8] |
| Container Headspace | Leave at least 10% headspace in liquid waste containers to allow for expansion. | |
| Storage Time in SAA | Partially filled, properly labeled containers can remain for up to one year. Full containers must be removed within three days. | [6] |
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making and operational steps involved.
Caption: Disposal workflow for this compound from laboratory generation to final disposition.
References
- 1. cov.com [cov.com]
- 2. dep.wv.gov [dep.wv.gov]
- 3. medicalwastepros.com [medicalwastepros.com]
- 4. bdlaw.com [bdlaw.com]
- 5. wiggin.com [wiggin.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. epa.gov [epa.gov]
Essential Safety and Handling Protocols for Mefenamic Acid-13C6
Mefenamic acid-13C6, a stable isotope-labeled form of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid, requires careful handling in a laboratory setting to ensure the safety of researchers and maintain the integrity of experiments. Although not radioactive, the chemical properties of this compound are comparable to its unlabeled counterpart, necessitating specific personal protective equipment (PPE) and handling procedures.
Hazard Identification and Personal Protective Equipment
Mefenamic acid is classified as a hazardous substance, and by extension, this compound should be handled with the same precautions. The primary hazards include skin irritation, serious eye irritation, and potential for allergic skin reactions.[1] It is also harmful if swallowed and may cause respiratory irritation.[2][3]
A comprehensive PPE strategy is crucial for mitigating these risks. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Equipment | Purpose | Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard.[4] | To protect against splashes of solutions containing the compound. | ANSI Z87.1 marked[4] |
| Hand Protection | Disposable nitrile gloves.[4] | To prevent skin contact and absorption. | Check manufacturer's chemical resistance data. |
| Body Protection | A standard laboratory coat.[5][6] | To protect skin and personal clothing from contamination. | N/A |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a chemical fume hood.[5] | To prevent inhalation of dust or aerosols. | NIOSH-approved, if required. |
It is imperative to conduct a risk assessment for any specific procedure to determine if additional PPE is warranted.[4][7]
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize exposure and prevent contamination. The following workflow outlines the key steps for safe handling from receipt to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. As this compound contains a stable isotope, it is not considered radioactive waste.[8][] Therefore, no special precautions for radioactivity are necessary for its disposal.[8]
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Unused this compound powder and contaminated items (e.g., weigh boats, wipes) should be collected in a clearly labeled, sealed container for chemical waste. |
| Liquid Waste | Solutions containing this compound should be collected in a designated, labeled container for hazardous chemical waste. Do not pour down the drain.[1] |
| Sharps | Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container. |
All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.[8] It is crucial to avoid mixing this waste with general laboratory trash.[]
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. safety.rochester.edu [safety.rochester.edu]
- 7. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 8. moravek.com [moravek.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
